2-Fluoro-6-nitro-N-phenylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-nitro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-10-7-4-8-11(16(18)19)12(10)13(17)15-9-5-2-1-3-6-9/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVRPSFDUVNMDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870281-83-7 | |
| Record name | 2-fluoro-6-nitro-N-phenylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-6-nitro-N-phenylbenzamide (CAS 870281-83-7)
A Core Intermediate in Modern Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-6-nitro-N-phenylbenzamide (CAS: 870281-83-7), a key chemical intermediate in the synthesis of advanced pharmaceutical agents. The document is structured to provide researchers, scientists, and drug development professionals with in-depth knowledge of its chemical properties, a detailed synthesis protocol, mechanistic insights, and critical safety information. By elucidating the causality behind the synthetic methodology and emphasizing self-validating protocols, this guide aims to serve as a practical resource for laboratory and industrial applications.
Introduction and Chemical Profile
This compound is a substituted aromatic amide that has garnered significant attention in medicinal chemistry.[1] Its strategic placement of a fluorine atom, a nitro group, and an N-phenylamide moiety on a benzene ring imparts unique reactivity, making it a valuable building block for complex heterocyclic structures.[2] The primary and most notable application of this compound is as a crucial intermediate in the synthesis of Idelalisib, an orally administered phosphoinositide 3-kinase-delta (PI3Kδ) inhibitor used in the treatment of certain B-cell malignancies.[2][3] The purity of this light yellow to off-white powder is paramount, often required to be at or above 98.0%, as impurities can significantly impact the efficacy and safety profile of the final active pharmaceutical ingredient (API).[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 870281-83-7 | PubChem[4] |
| Molecular Formula | C₁₃H₉FN₂O₃ | PubChem[4] |
| Molecular Weight | 260.22 g/mol | PubChem[4] |
| Appearance | Light yellow to off-white powder | Various Suppliers[2][5] |
| IUPAC Name | This compound | PubChem[4] |
| SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)--INVALID-LINK--[O-] | PubChem[4] |
| InChIKey | GQVRPSFDUVNMDA-UHFFFAOYSA-N | PubChem[4] |
| Predicted XLogP3 | 2.7 | PubChem[4] |
Structural Representation
The chemical structure of this compound is depicted below. The ortho positioning of the fluoro and nitro groups relative to the benzamide functionality is key to its reactivity profile.
Figure 1: Chemical structure of this compound.
Synthesis and Methodology
The most direct and industrially relevant synthesis of this compound involves the amidation of 2-fluoro-6-nitrobenzoic acid with aniline. This transformation is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, which then readily undergoes nucleophilic attack by aniline.
Synthetic Workflow
The overall synthetic process can be visualized as a two-step, one-pot reaction sequence. This approach is efficient as it avoids the isolation of the often moisture-sensitive acyl chloride intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C13H9FN2O3) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Molecular Structure of 2-Fluoro-6-nitro-N-phenylbenzamide
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 2-Fluoro-6-nitro-N-phenylbenzamide (CAS No: 870281-83-7). This compound is a key intermediate in the synthesis of the phosphatidylinositol 3-kinase-δ inhibitor, Idelalisib, a significant agent in cancer therapy. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and organic synthesis. We will delve into the nuanced structural features of the molecule, provide a detailed, field-proven synthetic protocol, and discuss the expected spectroscopic characteristics that are fundamental to its identification and quality control.
Introduction: A Pivotal Intermediate in Targeted Cancer Therapy
This compound is a substituted benzamide that has garnered significant attention in the pharmaceutical industry due to its crucial role as a precursor to Idelalisib. The strategic placement of the fluoro and nitro groups on the benzoyl ring, coupled with the N-phenyl amide functionality, creates a molecule with specific reactivity that is exploited in the construction of the quinazolinone core of Idelalisib. Understanding the molecular architecture and chemical behavior of this intermediate is paramount for the optimization of synthetic routes and for ensuring the purity and quality of the final active pharmaceutical ingredient (API). This guide aims to provide a holistic and in-depth perspective on this compound, moving beyond a simple recitation of facts to offer insights into the causality of its chemical properties and synthetic methodologies.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central benzamide core. A fluorine atom is substituted at the 2-position and a nitro group at the 6-position of the phenyl ring of the benzoyl moiety. The amide nitrogen is attached to a phenyl group. This arrangement of functional groups dictates the molecule's electronic properties, reactivity, and three-dimensional conformation.
dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4";
} Caption: 2D representation of this compound.
The electron-withdrawing nature of both the fluorine atom and the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. The ortho-positioning of these groups relative to the amide linkage also introduces steric hindrance that can affect bond angles and rotation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 870281-83-7 | [1][2] |
| Molecular Formula | C₁₃H₉FN₂O₃ | [1] |
| Molecular Weight | 260.22 g/mol | [1] |
| Appearance | Light yellow to off-white powder | [3] |
| Melting Point | 163-165 °C | [3] |
| Purity | Typically ≥98.0% | [4] |
| IUPAC Name | This compound | [5] |
| SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)--INVALID-LINK--[O-] | [5] |
| InChIKey | GQVRPSFDUVNMDA-UHFFFAOYSA-N | [5] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a critical step in the overall production of Idelalisib. A common and efficient method involves the amidation of 2-fluoro-6-nitrobenzoic acid with aniline. This reaction typically proceeds via the activation of the carboxylic acid to a more reactive species, such as an acyl chloride.
dot graph "Synthesis_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; bgcolor="#F1F3F4";
} Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reported synthesis used in the development of Idelalisib[1].
Materials and Reagents:
-
2-Fluoro-6-nitrobenzoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Aniline
-
Dichloromethane (DCM)
-
1,4-Dioxane
Procedure:
-
Acyl Chloride Formation: To a solution of 2-fluoro-6-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.5 eq) to the mixture at ambient temperature.
-
Stir the reaction mixture for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Amidation: Once the formation of the acyl chloride is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.
-
Dissolve the resulting crude acyl chloride in 1,4-dioxane.
-
In a separate flask, prepare a solution of aniline (1.0 eq) in a suitable solvent.
-
Add the aniline solution to the solution of the acyl chloride.
-
Stir the reaction mixture until the amidation is complete, as monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically worked up by quenching with water or a mild base, followed by extraction with an organic solvent. The organic layers are combined, dried, and concentrated to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to achieve the desired purity.
Causality of Experimental Choices:
-
Acyl Chloride Formation: The conversion of the carboxylic acid to an acyl chloride with oxalyl chloride (or thionyl chloride) is a classic and highly effective method for activating the carboxyl group for nucleophilic acyl substitution. The use of a catalytic amount of DMF facilitates the reaction by forming a Vilsmeier reagent in situ, which is the active catalytic species.
-
Solvent Choice: Dichloromethane is a common solvent for the formation of acyl chlorides as it is relatively inert and has a low boiling point, making it easy to remove. 1,4-Dioxane is often used for the subsequent amidation step.
-
Self-Validating System: The progress of each step is monitored by TLC, ensuring that the reaction proceeds to completion before moving to the next step. The purity of the final product is then confirmed by analytical techniques such as HPLC and melting point determination.
Spectroscopic Analysis and Structural Elucidation
While a comprehensive set of publicly available, experimentally determined spectra for this compound is limited, its structure allows for the prediction of its key spectroscopic features. This section provides an expert analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (Benzoyl Ring): The three protons on the fluoro-nitro-substituted ring are expected to appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm) due to the strong electron-withdrawing effects of the nitro and fluoro groups. The coupling patterns will be influenced by both ³J (ortho) and ⁴J (meta) couplings, as well as coupling to the ¹⁹F nucleus.
-
Aromatic Protons (N-Phenyl Ring): The five protons on the N-phenyl ring will likely appear in the range of δ 7.0-7.8 ppm. The protons ortho to the amide nitrogen may be shifted downfield due to the deshielding effect of the carbonyl group.
-
Amide Proton (N-H): A broad singlet corresponding to the amide proton is expected in the downfield region, typically between δ 8.5-10.5 ppm. Its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the range of δ 160-170 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the typical region of δ 110-150 ppm. The carbons directly attached to the fluorine and nitro groups will show characteristic chemical shifts and coupling. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected around 3300-3400 cm⁻¹.
-
C=O Stretch: A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration should be present in the region of 1650-1680 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorption bands are anticipated for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C-F Stretch: A strong absorption band for the C-F stretch is expected in the range of 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted):
-
Molecular Ion (M+): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 260.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the benzoyl cation (m/z 168) and the anilinium radical cation (m/z 93). Further fragmentation of the benzoyl portion could involve the loss of NO₂.
Applications in Drug Development and Beyond
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Idelalisib[1]. The subsequent steps in the Idelalisib synthesis involve the reduction of the nitro group to an amine, followed by cyclization to form the quinazolinone core.
dot graph "Application_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; bgcolor="#F1F3F4";
} Caption: Role of the intermediate in the synthesis of Idelalisib.
Beyond its application in the synthesis of Idelalisib, the structural motifs present in this compound make it a versatile building block in medicinal chemistry and organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, enabling the generation of diverse molecular scaffolds for the discovery of new therapeutic agents. The reactivity of the fluoro and nitro groups can be harnessed to introduce further complexity and functionality.
Conclusion
This compound stands as a testament to the importance of well-designed intermediates in the synthesis of complex and life-saving pharmaceuticals. Its molecular structure is finely tuned to facilitate the key transformations required for the construction of Idelalisib. This guide has provided a detailed examination of its structure, properties, a robust synthetic protocol, and an expert analysis of its expected spectroscopic characteristics. For researchers and professionals in the pharmaceutical and chemical industries, a thorough understanding of this pivotal molecule is essential for innovation and the development of next-generation therapeutics.
References
- 1. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00407B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Preparation method of idelalisib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 2-Fluoro-6-nitro-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Structural Significance of 2-Fluoro-6-nitro-N-phenylbenzamide
This compound (C₁₃H₉FN₂O₃, CAS No. 870281-83-7) is a substituted benzamide featuring a complex arrangement of functional groups that contribute to its utility as a synthetic building block.[1] Its molecular structure, comprising a fluorinated and nitrated benzoyl moiety linked to an aniline ring via an amide bond, presents a unique spectroscopic fingerprint. Accurate spectral analysis is paramount for confirming its identity, assessing its purity, and understanding its reactivity in downstream applications, including pharmaceutical development.
This guide will provide a comprehensive overview of the predicted spectral data for this compound, offering insights into the causal relationships between its structure and its spectroscopic behavior.
Predicted Spectral Data and Interpretation
Due to the absence of published experimental spectra for this compound, the following sections detail the expected spectral features based on the known effects of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoyl and phenyl rings, as well as the amide proton.
-
Aromatic Protons (Benzoyl Ring): The three protons on the 2-fluoro-6-nitrobenzoyl ring will be influenced by the strong electron-withdrawing effects of the nitro group and the electronegativity of the fluorine atom. The proton ortho to the fluorine and meta to the nitro group is expected to appear as a doublet of doublets. The other two protons will also exhibit complex splitting patterns due to mutual coupling and coupling to the fluorine atom. The chemical shifts for these protons are anticipated to be in the downfield region, likely between δ 7.5 and 8.5 ppm . The ortho protons to the nitro group in nitrobenzene, for instance, are the most deshielded.[2]
-
Aromatic Protons (Phenyl Ring): The five protons on the N-phenyl ring will show characteristic signals for a monosubstituted benzene ring. The ortho protons are expected to appear as a doublet around δ 7.6-7.8 ppm , the meta protons as a triplet around δ 7.3-7.5 ppm , and the para proton as a triplet around δ 7.1-7.3 ppm .
-
Amide Proton (-NH-): The amide proton will likely appear as a broad singlet in the downfield region, typically between δ 8.0 and 10.0 ppm . Its chemical shift can be sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Amide NH | 8.0 - 10.0 | br s |
| Aromatic CH (Benzoyl) | 7.5 - 8.5 | m |
| Aromatic CH (Phenyl, ortho) | 7.6 - 7.8 | d |
| Aromatic CH (Phenyl, meta) | 7.3 - 7.5 | t |
| Aromatic CH (Phenyl, para) | 7.1 - 7.3 | t |
Note: br s = broad singlet, m = multiplet, d = doublet, t = triplet. These are predicted values and may vary based on experimental conditions.
The ¹³C NMR spectrum will reveal the electronic environment of each carbon atom. The presence of electron-withdrawing groups and the electronegative fluorine will significantly influence the chemical shifts.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the range of δ 160-170 ppm .
-
Aromatic Carbons (Benzoyl Ring): The carbon bearing the fluorine atom (C-F) will show a large chemical shift and a characteristic large one-bond C-F coupling constant. Its chemical shift is predicted to be in the range of δ 155-165 ppm (d, ¹JCF ≈ 240-260 Hz) . The carbon bearing the nitro group (C-NO₂) will also be significantly deshielded, appearing around δ 145-155 ppm . The other aromatic carbons of this ring will appear between δ 120-140 ppm .
-
Aromatic Carbons (Phenyl Ring): The ipso-carbon (attached to the nitrogen) will be found around δ 135-140 ppm . The other carbons of the phenyl ring will resonate in the typical aromatic region of δ 120-130 ppm .
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 160 - 170 |
| Aromatic C-F | 155 - 165 |
| Aromatic C-NO₂ | 145 - 155 |
| Aromatic C (ipso, N-phenyl) | 135 - 140 |
| Aromatic CH (Benzoyl) | 120 - 140 |
| Aromatic CH (Phenyl) | 120 - 130 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption bands of the nitro, amide, and fluoroaromatic functional groups.
-
N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
-
C=O Stretch (Amide I): A strong, sharp absorption band, characteristic of the amide carbonyl group, is predicted to appear around 1660-1680 cm⁻¹ .[3]
-
N-O Stretches (Nitro Group): Two very strong and characteristic absorption bands are expected for the nitro group. The asymmetric stretch will appear in the 1520-1560 cm⁻¹ region, and the symmetric stretch will be in the 1340-1360 cm⁻¹ region.[4][5]
-
C-N Stretch (Amide): The C-N stretching vibration will likely be coupled with the N-H bending vibration (Amide II band) and appear in the region of 1510-1550 cm⁻¹ .
-
C-F Stretch: A strong absorption band for the C-F stretch is expected in the range of 1200-1250 cm⁻¹ .
-
Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹ . The aromatic C=C ring stretching vibrations will show several bands in the 1450-1600 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amide | N-H Stretch | 3200 - 3400 | Moderate |
| Amide | C=O Stretch (Amide I) | 1660 - 1680 | Strong |
| Nitro | Asymmetric N-O Stretch | 1520 - 1560 | Very Strong |
| Nitro | Symmetric N-O Stretch | 1340 - 1360 | Very Strong |
| Fluoroaromatic | C-F Stretch | 1200 - 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass of this compound is 260.05972 Da .[6]
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 260.
-
Predicted Fragmentation Pattern: The fragmentation is likely to proceed through several key pathways:
-
Loss of the nitro group (-NO₂): A fragment ion at m/z 214.
-
Cleavage of the amide bond: This can lead to the formation of the 2-fluoro-6-nitrobenzoyl cation (m/z 184) and the anilinyl radical, or the benzoyl cation and the 2-fluoro-6-nitroaniline radical. The benzoyl cation (m/z 105) is a common fragment in the mass spectra of benzamides.[7]
-
Loss of the fluorine atom (-F): A fragment at m/z 241.
-
Loss of carbon monoxide (-CO) from the benzoyl cation: A fragment at m/z 77, corresponding to the phenyl cation.
-
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Predicted m/z |
| [M+H]⁺ | 261.06700 |
| [M+Na]⁺ | 283.04894 |
| [M-H]⁻ | 259.05244 |
| [M]⁺ | 260.05917 |
Predicted data from PubChemLite.[8]
Experimental Protocols: A Validated Approach
While specific experimental data is unavailable, the following outlines standard, validated protocols for acquiring the spectral data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent like chloroform.
-
Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the pure KBr pellet or solvent before scanning the sample.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis:
-
Instrument: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.
-
Parameters: Acquire a full scan mass spectrum to identify the molecular ion and major fragments. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways.
-
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.
Caption: A streamlined workflow for the spectral characterization of this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally similar molecules, we have constructed a comprehensive spectral profile. This information serves as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling them to confidently identify and characterize this important chemical intermediate. The provided protocols offer a standardized approach to acquiring high-quality spectral data, ensuring consistency and reliability in experimental results.
References
- 1. nbinno.com [nbinno.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C13H9FN2O3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Solubility of 2-Fluoro-6-nitro-N-phenylbenzamide in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-6-nitro-N-phenylbenzamide. Intended for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive assessments in various organic solvent classes, and detailed, field-proven experimental protocols for accurate solubility determination. In the absence of extensive published solubility data for this specific compound, this guide equips researchers with the foundational knowledge and practical methodologies required to generate reliable data in-house.
Introduction: The Significance of this compound
This compound is a substituted benzamide derivative recognized for its role as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1] Its molecular architecture, featuring a combination of polar and nonpolar moieties, presents a unique solubility profile that is critical to control for applications such as reaction optimization, purification, crystallization, and formulation.[1]
Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for its effective application. Poor solubility can lead to challenges in reaction kinetics, product yield, and bioavailability in medicinal chemistry contexts. This guide, therefore, serves as a practical framework for predicting, measuring, and understanding the solubility of this compound.
Physicochemical Properties and Structural Analysis
The solubility behavior of a compound is intrinsically linked to its physical and chemical properties. A summary of the key properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉FN₂O₃ | [2] |
| Molecular Weight | 260.22 g/mol | [2] |
| Appearance | Light yellow to off-white powder | [1][3][4] |
| Melting Point | 163-165 °C | [3] |
| CAS Number | 870281-83-7 | [2] |
The molecule's structure is the primary determinant of its interaction with various solvents. The following diagram illustrates the key functional groups that dictate its solubility.
Caption: Key functional groups influencing solubility.
-
Amide Linkage (-CONH-): This group is polar and capable of both donating (N-H) and accepting (C=O) hydrogen bonds. This feature is crucial for solubility in protic solvents.[5]
-
Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor. It significantly increases the molecule's overall polarity.
-
Fluoro Group (-F): The high electronegativity of fluorine introduces polarity but it is a weak hydrogen bond acceptor.
-
Aromatic Rings (Phenyl and Fluoronitrophenyl): These two rings contribute significant nonpolar, hydrophobic character to the molecule, which favors solubility in nonpolar solvents.
The solubility of this compound in any given solvent will be determined by the interplay of these competing characteristics, governed by the principle of "like dissolves like."[6][7][8]
Predicted Solubility Profile in Organic Solvents
Based on the structural analysis, we can predict the solubility behavior across different solvent classes.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSO): These solvents can engage in dipole-dipole interactions with the polar nitro, fluoro, and amide groups. Solvents like DMF and DMSO are particularly effective due to their high polarity, making them likely to be excellent solvents for this compound. The solubility of the parent compound, benzamide, is high in acetone.[9][10]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as hydrogen bond donors and acceptors. The amide group's ability to participate in hydrogen bonding suggests moderate to good solubility. For benzamide, solubility is highest in methanol and decreases with increasing alcohol chain length (Methanol > Ethanol > Propanol).[9][10] A similar trend can be anticipated for this derivative.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The significant polarity imparted by the nitro and amide functionalities will likely lead to poor solubility in these solvents. The nonpolar aromatic rings are insufficient to overcome the energetic cost of disrupting the solvent-solvent interactions in these nonpolar media.
Experimental Protocol for Solubility Determination (Gravimetric Method)
To obtain quantitative and reliable data, a systematic experimental approach is necessary. The isothermal shake-flask method is a gold-standard, robust technique for determining the solubility of a solid in a liquid.[6]
Core Principle
An excess of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined gravimetrically after the removal of the solvent.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of this compound (ensuring undissolved solid remains) to a series of vials, each containing a precisely known mass or volume of the selected organic solvent.
-
Causality: Using an excess of the solid is critical to ensure that the final solution is truly saturated and that equilibrium can be reached.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved.
-
Causality: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant using a pre-heated or temperature-equilibrated syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Causality: Filtering is essential to remove all undissolved micro-particulates, which would otherwise inflate the final mass measurement. Using a temperature-equilibrated syringe prevents premature crystallization of the solute due to cooling.
-
-
Solvent Evaporation & Quantification:
-
Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., a glass petri dish or vial). Record the exact mass of the solution transferred.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood at a controlled temperature.
-
Once the solvent is fully removed, place the container with the solid residue in a vacuum oven at a moderate temperature until a constant mass is achieved.
-
Causality: Ensuring complete solvent removal without degrading the compound is vital for accuracy. Weighing to a constant mass confirms that all volatile solvent has been eliminated.
-
-
Calculation:
-
Calculate the solubility using the recorded masses.
-
Solubility (g / 100 g solvent) = [(Mass of container + residue) - (Mass of container)] / [(Mass of solution transferred) - ((Mass of container + residue) - (Mass of container))] * 100
-
The entire workflow is a self-validating system, where careful control over temperature, time, and handling ensures the trustworthiness of the final data.
Caption: Gravimetric workflow for solubility determination.
Data Summary and Interpretation
The following table provides a template for recording and organizing experimentally determined solubility data. Researchers should populate this table with their findings to facilitate comparison across different solvent systems.
| Solvent | Solvent Class | Temperature (K) | Solubility (g / 100 g solvent) | Observations |
| Acetone | Polar Aprotic | 298.15 | Experimental Value | |
| Acetonitrile | Polar Aprotic | 298.15 | Experimental Value | |
| Methanol | Polar Protic | 298.15 | Experimental Value | |
| Ethanol | Polar Protic | 298.15 | Experimental Value | |
| Isopropanol | Polar Protic | 298.15 | Experimental Value | |
| Toluene | Nonpolar | 298.15 | Experimental Value | |
| Hexane | Nonpolar | 298.15 | Experimental Value |
Conclusion
While publicly available quantitative data on the solubility of this compound is scarce, a thorough analysis of its molecular structure allows for a robust predictive assessment of its behavior in various organic solvents. The compound is anticipated to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with poor solubility expected in nonpolar media.
For professionals in chemical synthesis and drug development, precise solubility data is indispensable. The detailed gravimetric protocol provided in this guide offers a reliable and authoritative method for generating this critical information. By systematically applying this methodology, researchers can ensure the accuracy and reproducibility of their solubility data, enabling more efficient process development, formulation, and overall research success.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. youtube.com [youtube.com]
- 7. chem.ws [chem.ws]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Potential Research Applications of 2-Fluoro-6-nitro-N-phenylbenzamide
Foreword: Unveiling the Potential of a Versatile Chemical Scaffold
To the dedicated researchers, scientists, and drug development professionals, this guide serves as an in-depth exploration of 2-Fluoro-6-nitro-N-phenylbenzamide. While primarily recognized as a key intermediate in the synthesis of the PI3Kδ inhibitor Idelalisib, the inherent chemical functionalities of this molecule suggest a broader potential in medicinal chemistry and drug discovery.[1] This document moves beyond its established role, delving into scientifically-grounded, potential research applications. By examining its structural alerts, the known bioactivities of analogous compounds, and the mechanistic pathways of its derivatives, we can illuminate new avenues for investigation. Our objective is to provide a technical and logical framework to inspire and guide future research endeavors with this promising scaffold.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted benzamide with the chemical formula C₁₃H₉FN₂O₃.[1] Its structure is characterized by a phenyl ring connected via an amide linkage to a benzoyl group, which is further substituted with a fluorine atom and a nitro group at positions 2 and 6, respectively.
| Property | Value | Source |
| CAS Number | 870281-83-7 | [1] |
| Molecular Formula | C₁₃H₉FN₂O₃ | [1] |
| Molecular Weight | 260.22 g/mol | |
| Appearance | Light yellow to off-white powder | |
| Purity | Typically ≥98.0% |
The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the molecule's electronic properties and reactivity, making it a versatile building block in organic synthesis.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a critical process, often a preliminary step in the multi-stage synthesis of more complex molecules like Idelalisib. The following protocol is a generalized representation based on established chemical principles.
Protocol 1: Synthesis via Acylation of Aniline
This common method involves the reaction of 2-fluoro-6-nitrobenzoyl chloride with aniline.
Materials:
-
2-Fluoro-6-nitrobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Aniline
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-6-nitrobenzoic acid in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF). Slowly add oxalyl chloride or thionyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Removal of Excess Reagent: Once the reaction is complete, remove the solvent and excess acylating agent under reduced pressure.
-
Amidation: Dissolve the crude 2-fluoro-6-nitrobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve aniline and triethylamine in anhydrous DCM. Cool the aniline solution to 0°C and slowly add the acid chloride solution dropwise with vigorous stirring.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Potential Research Application 1: A Scaffold for Novel PI3Kδ Inhibitors
Rationale: The Link to Idelalisib
The most significant application of this compound is as a precursor to Idelalisib, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[2] PI3Kδ is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is hyperactive in many B-cell malignancies like chronic lymphocytic leukemia (CLL) and certain lymphomas.[2][3][4] By inhibiting PI3Kδ, Idelalisib induces apoptosis and inhibits the proliferation of malignant B-cells.[2][3][5]
Given that this compound forms a significant part of the Idelalisib structure, it stands to reason that this scaffold could be a valuable starting point for the development of new PI3Kδ inhibitors with potentially improved pharmacological profiles, such as enhanced selectivity, better metabolic stability, or a different side-effect profile.
Proposed Research Workflow
A research program aimed at developing novel PI3Kδ inhibitors from this scaffold would typically involve the following workflow:
Caption: Workflow for developing novel PI3Kδ inhibitors.
The PI3Kδ Signaling Pathway
Understanding the target pathway is crucial for rational drug design. The PI3Kδ pathway is a key signaling cascade in B-cells.
Caption: Simplified PI3Kδ signaling pathway in B-cells.
Potential Research Application 2: Anticancer Agent Development
Rationale: Bioactivity of the N-phenylbenzamide Scaffold
The N-phenylbenzamide core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be modified to interact with a variety of biological targets. Studies have shown that derivatives of N-phenylbenzamide exhibit potent anticancer properties against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
A primary step in evaluating the anticancer potential of new compounds is to assess their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound or its analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Potential Research Application 3: Antiviral Drug Discovery
Rationale: Antiviral Properties of N-phenylbenzamide Derivatives
Recent studies have highlighted the potential of N-phenylbenzamide derivatives as a novel class of antiviral agents. For instance, certain derivatives have shown inhibitory activity against Enterovirus 71 (EV71). This suggests that the N-phenylbenzamide scaffold can be a starting point for the development of new antiviral therapies.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for evaluating the efficacy of antiviral compounds. It measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
Materials:
-
Host cell line susceptible to the target virus (e.g., Vero cells)
-
Target virus stock with a known titer
-
Complete cell culture medium
-
96-well plates
-
This compound or its analogs dissolved in DMSO
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
Formalin for cell fixation
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate to form a confluent monolayer.
-
Virus Infection: Prepare serial dilutions of the test compound. Pre-incubate the virus with the different concentrations of the compound for 1 hour. Infect the cell monolayer with the virus-compound mixture.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells with formalin and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
This compound presents a compelling case for further investigation beyond its role as a synthetic intermediate. Its structural features, combined with the proven biological activities of the broader N-phenylbenzamide class, suggest a rich field of potential research applications. Future studies should focus on the synthesis of a diverse library of analogs and their systematic evaluation in a battery of biological assays. In silico modeling could also be employed to predict potential targets and guide the design of more potent and selective compounds. The exploration of this versatile scaffold could lead to the discovery of novel therapeutic agents for a range of diseases, from cancer to viral infections.
References
- 1. nbinno.com [nbinno.com]
- 2. Idelalisib - Wikipedia [en.wikipedia.org]
- 3. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 4. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The Strategic Intermediate: A Technical Guide to 2-Fluoro-6-nitro-N-phenylbenzamide in Modern Synthesis
Abstract
In the landscape of pharmaceutical development and fine chemical synthesis, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. 2-Fluoro-6-nitro-N-phenylbenzamide has emerged as a pivotal building block, valued for the unique reactivity conferred by its trifunctionalized aromatic core. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity. We will explore the causality behind its synthetic utility, focusing on key transformations such as nitro group reduction and nucleophilic aromatic substitution. A detailed case study on its application in the synthesis of the PI3K-δ inhibitor, Idelalisib, will illustrate its practical significance. This document is intended for researchers, chemists, and process development professionals seeking to leverage this versatile intermediate in their work.
Core Characteristics and Physicochemical Profile
This compound is a stable, light yellow powder that serves as a high-value intermediate in organic synthesis.[1][2] Its molecular structure, featuring a fluorine atom and a nitro group ortho to a phenylbenzamide backbone, creates a specific electronic environment that dictates its reactivity. The purity of this reagent, often supplied at ≥98.0%, is a critical parameter, as impurities can introduce unwanted side reactions and complicate purification in multi-step syntheses.[1]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 870281-83-7 | [3] |
| Molecular Formula | C₁₃H₉FN₂O₃ | [3][4] |
| Molecular Weight | 260.22 g/mol | [3][4] |
| Appearance | Light yellow to off-white solid/powder | [1][5] |
| InChI Key | GQVRPSFDUVNMDA-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)--INVALID-LINK--[O-] | [3] |
Synthesis of the Intermediate: A Deliberate Pathway
The primary route to this compound begins with the commercially available precursor, 2-fluoro-6-nitrobenzoic acid. The synthesis is a direct and robust amidation reaction. The rationale for this pathway is the high efficiency of converting a carboxylic acid to an amide, a cornerstone reaction in organic chemistry.
The key step is the activation of the carboxylic acid. This is typically achieved by converting it into a more reactive acyl chloride. Reagents like oxalyl chloride or thionyl chloride are effective for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.[6][7] The resulting acyl chloride is highly electrophilic and reacts readily with a nucleophile, in this case, aniline, to form the stable amide bond.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This protocol is a representative synthesis based on established chemical principles for amide bond formation.[8] Researchers should adapt it based on laboratory conditions and scale.
-
Acid Chloride Formation: To a dry, inert-atmosphere flask containing 2-fluoro-6-nitrobenzoic acid (1.0 equiv.), add a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a catalytic amount of DMF (e.g., 1-2 drops). Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 equiv.) or thionyl chloride (1.2-1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for methyl ester formation by TLC or LC-MS.
-
Amidation: In a separate flask, dissolve aniline (1.0-1.1 equiv.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 equiv.) in anhydrous DCM.
-
Cool the aniline solution to 0 °C.
-
Slowly add the freshly prepared 2-fluoro-6-nitrobenzoyl chloride solution from step 3 to the aniline solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, or until reaction completion is confirmed by TLC/LC-MS.
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound as a light yellow solid.
Chemical Reactivity: A Tale of Two Functional Groups
The synthetic power of this compound stems from the distinct reactivity of its nitro and fluoro substituents. The electron-withdrawing nature of the nitro group is the central feature, influencing both its own reduction and the lability of the fluorine atom.
Reduction of the Nitro Group
A frequent and critical transformation is the reduction of the nitro group to a primary amine (e.g., 2-amino-6-fluoro-N-phenylbenzamide).[9] This opens up a vast array of subsequent chemical modifications, including diazotization, further amidation, or cyclization reactions. The choice of reducing agent is crucial and depends on the presence of other functional groups.
-
Catalytic Hydrogenation: This is a clean and efficient method. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly used under a hydrogen atmosphere.[10][11] This method is often preferred for its high yield and the simple removal of the catalyst by filtration.
-
Chemical Reduction: Metals in acidic media, such as Zinc (Zn) in acetic acid or Iron (Fe) in acidic conditions, provide a milder alternative.[11][12] These conditions are often used when catalytic hydrogenation might affect other parts of the molecule. Tin(II) chloride (SnCl₂) is another effective reagent for this transformation.[12]
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on the ring is activated for nucleophilic aromatic substitution (SNAr). This is a direct consequence of the powerful electron-withdrawing nitro group positioned ortho to it. This group stabilizes the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate—the rate-determining step of the SNAr mechanism.[13][14] This activation makes the fluorine a good leaving group, allowing for its displacement by a variety of nucleophiles, a reaction that would be unfeasible on an unactivated fluoroarene.[15]
Caption: Primary reaction pathways for the this compound intermediate.
Case Study: Keystone Intermediate in the Synthesis of Idelalisib
The clinical and commercial importance of this compound is exemplified by its role in the synthesis of Idelalisib (Zydelig®), a selective inhibitor of phosphoinositide 3-kinase delta (PI3K-δ) used to treat certain blood cancers.[7]
In a widely cited synthetic route, this compound is a crucial starting material.[1][6][16] The synthesis proceeds by first reducing the nitro group to an amine, yielding 2-amino-6-fluoro-N-phenylbenzamide.[10] This amino intermediate then undergoes a series of reactions, including coupling with a protected amino acid and subsequent cyclization, eventually leading to the core quinazolinone structure of Idelalisib.[1][6]
The initial step in the Idelalisib synthesis highlights the practical application of the reactivity discussed previously.
Scheme 1: Initial Steps in a Reported Idelalisib Synthesis
Caption: Role of the title intermediate in the synthesis of the Idelalisib precursor.
This industrial application underscores the value of this compound. Its structure is perfectly tailored for the convergent synthesis of a complex drug molecule, allowing for the sequential and controlled introduction of required functionalities.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is essential. This compound is classified with GHS hazard statements indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
Table 2: GHS Hazard Information
| Hazard Code | Statement | Classification |
| H315 | Causes skin irritation | Skin Irritation, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2 |
| H335 | May cause respiratory irritation | STOT SE, Category 3 |
Source: PubChem[3]
Recommended Practices:
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than a simple chemical; it is a strategically designed intermediate whose value lies in the predictable and versatile reactivity of its functional groups. The interplay between the ortho-fluoro and nitro groups enables critical transformations—nitro reduction to a versatile amine and nucleophilic aromatic substitution—that are fundamental to the construction of complex molecular architectures. Its successful application in the synthesis of pharmaceuticals like Idelalisib is a testament to its importance. For the synthetic chemist, a thorough understanding of this intermediate's properties and reactivity provides a powerful tool for the efficient and logical design of synthetic routes to high-value target molecules.
References
- 1. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 6. WO2016108206A2 - Processes for preparation of idelalisib and intermediates thereof - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. WO2017221272A1 - Process for the preparation of idelalisib - Google Patents [patents.google.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Guide to the Synthetic Utility of 2-Fluoro-6-nitro-N-phenylbenzamide: Mechanisms and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the core reaction mechanisms of 2-Fluoro-6-nitro-N-phenylbenzamide (CAS 870281-83-7), a versatile intermediate in modern organic synthesis.[1][2][3] We will explore the fundamental principles governing its reactivity, focusing on its high propensity for Nucleophilic Aromatic Substitution (SNAr) and its application in the strategic synthesis of heterocyclic scaffolds, particularly acridones. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique electronic properties for the construction of complex molecular architectures.
Structural and Electronic Analysis: The Basis of Reactivity
This compound is a molecule primed for specific chemical transformations. Its reactivity is not arbitrary; it is a direct consequence of the deliberate arrangement of its functional groups.
-
The Benzamide Core: Provides a rigid scaffold for the reacting groups.
-
The N-Phenyl Group: Functions as a latent intramolecular nucleophile.
-
The Fluoro and Nitro Groups: This is the critical activating element. The fluorine atom at the C2 position is ortho to a powerful electron-withdrawing nitro group (-NO₂) at the C6 position.[4] This ortho relationship is key to the molecule's primary mechanism of action.
The nitro group exerts strong -I (inductive) and -M (mesomeric/resonance) effects, which polarize the aromatic ring, rendering the carbon atom attached to the fluorine (C2) highly electrophilic and susceptible to nucleophilic attack.[5][6] Furthermore, fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which facilitates the departure of the fluoride ion.[7][8]
Mechanism of Action I: Intermolecular Nucleophilic Aromatic Substitution (SNAr)
The primary and most fundamental reaction pathway for this molecule is the SNAr mechanism. The rate-determining step is the initial attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon.[5][6] This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.
The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group. This stabilization significantly lowers the activation energy for the reaction, making the substitution highly efficient.[7][8] Subsequent loss of the fluoride leaving group restores aromaticity and yields the substituted product.
Caption: The two-step SNAr mechanism involving a stabilized Meisenheimer intermediate.
Mechanism of Action II: Intramolecular Cyclization for Acridone Synthesis
A powerful and elegant application of the inherent SNAr reactivity is its use in intramolecular cyclization to form the acridone scaffold, a core structure in many biologically active molecules.[9][10][11] In this process, the N-phenyl amide acts as the nucleophile.
The reaction is typically mediated by a base (e.g., KOH, K₂CO₃), which deprotonates the amide nitrogen to form a highly nucleophilic amide anion. This anion then attacks the electrophilic C2 carbon in an intramolecular fashion, displacing the fluoride ion and forming the tricyclic acridone ring system. This reaction is often irreversible and proceeds in high yield due to the favorable energetics of forming a stable, conjugated heterocyclic system.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 3. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. ptfarm.pl [ptfarm.pl]
Methodological & Application
Experimental Protocols and Applications of 2-Fluoro-6-nitro-N-phenylbenzamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-6-nitro-N-phenylbenzamide (CAS No. 870281-83-7) is a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development.[1] Its unique molecular architecture, featuring a fluorinated and nitrated phenyl ring coupled with an N-phenylbenzamide backbone, makes it a versatile precursor for complex molecular targets, most notably the anti-cancer agent Idelalisib.[1][2] This document provides a comprehensive guide for researchers, covering the compound's essential physicochemical properties, critical safety and handling protocols, detailed experimental procedures for its synthetic applications, and robust analytical methods for quality control. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind methodological choices to ensure experimental success and reproducibility.
Compound Profile: Properties and Safe Handling
A thorough understanding of the compound's properties and associated hazards is fundamental to its safe and effective use in a laboratory setting.
Physicochemical and Structural Data
This compound is typically supplied as a stable, light yellow powder with a purity often exceeding 98%.[1][3]
| Property | Value | Source |
| CAS Number | 870281-83-7 | [4] |
| Molecular Formula | C₁₃H₉FN₂O₃ | [4] |
| Molecular Weight | 260.22 g/mol | [5] |
| IUPAC Name | This compound | [4] |
| Appearance | Light yellow to off-white solid/powder | [1][6] |
| InChIKey | GQVRPSFDUVNMDA-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)--INVALID-LINK--[O-] | [4] |
Critical Safety and Hazard Information
This compound must be handled with appropriate care, adhering to GHS guidelines. It is classified as an irritant to the skin, eyes, and respiratory system.[4][7]
-
Hazard Statements:
-
Precautionary Measures:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).[7]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[7]
-
Recommended Storage and Handling Protocols
Adherence to proper laboratory practice is essential for safety and maintaining compound integrity.
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[9][10]
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles.[9]
-
Storage Conditions: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated environment away from strong oxidizing agents, strong acids, and strong bases.[9] It is classified as a combustible solid (Storage Class 11).[5][8]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[7]
Core Application: A Versatile Synthetic Building Block
The primary utility of this compound lies in its role as a functionalized scaffold. The nitro and fluoro groups serve as strategic handles for subsequent chemical transformations, enabling the construction of more complex molecules.
Protocol: Reduction of the Nitro Group
A common and powerful transformation for this molecule is the selective reduction of the ortho-nitro group to an amine. This reaction unmasks a nucleophilic site, opening pathways for cyclization, substitution, or other derivatization reactions. The resulting 2-amino-6-fluoro-N-phenylbenzamide is a key precursor in many synthetic routes.
The choice of reducing agent is critical. Catalytic hydrogenation (H₂/Pd-C) is highly efficient but may not be suitable for molecules with other reducible functional groups. Tin(II) chloride (SnCl₂) in acidic media is a classic, robust method that is tolerant of many functional groups and is well-suited for this specific transformation.
Caption: Workflow for the reduction of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend this compound (1.0 eq) in ethanol (approx. 0.1 M concentration).
-
Addition of Reagent: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it over ice and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Basification: Adjust the pH of the aqueous slurry to ~8 using a 1 M NaOH solution. This step is crucial to precipitate tin salts and ensure the product is in its free amine form.
-
Extraction: Filter the mixture through a pad of celite to remove inorganic solids, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-Amino-6-fluoro-N-phenylbenzamide.
Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is paramount for the success of subsequent synthetic steps.[3] While suppliers may provide a certificate of analysis, independent verification is a cornerstone of good scientific practice.[5]
Caption: A logical workflow for the quality control of the starting material.
Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and identifying any related impurities.[11]
-
Rationale: A reverse-phase C18 column is ideal for separating moderately polar aromatic compounds. A mobile phase of acetonitrile and water provides good resolution. A Diode Array Detector (DAD) allows for peak purity analysis and confirmation of the analyte's UV spectrum.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and DAD.[11]
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 50 mL of a 1:1 acetonitrile/water mixture to create a 100 µg/mL solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 40% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to 40% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Protocol: Identity Confirmation by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) provides unambiguous confirmation of the compound's identity by determining its molecular weight.
-
Rationale: Coupling the HPLC method described above with a mass spectrometer allows for the simultaneous separation and mass analysis of the compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily form a protonated molecular ion [M+H]⁺.
-
Instrumentation: An LC-MS system with an ESI source.
-
Method: Utilize the same LC conditions as in Protocol 3.1.
-
Mass Spectrometer Settings (Example):
-
Ionization Mode: ESI, Positive
-
Scan Range: 100-500 m/z
-
Expected Mass: The theoretical monoisotopic mass is 260.06 Da.[4]
-
Observed Ion: Expect a prominent ion at m/z 261.07 [M+H]⁺.
-
-
Validation: The observation of the correct mass-to-charge ratio for the main chromatographic peak confirms the identity of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 7. echemi.com [echemi.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Fluoro-6-nitro-N-phenylbenzamide in Medicinal Chemistry
Introduction: Unveiling the Potential of a Key Synthetic Intermediate
2-Fluoro-6-nitro-N-phenylbenzamide (CAS No: 870281-83-7) is a substituted benzamide that has garnered significant attention in the field of medicinal chemistry, primarily as a crucial intermediate in the synthesis of targeted therapeutics.[1][2][3] Its chemical architecture, featuring a fluorinated and nitrated phenyl ring coupled to an N-phenylbenzamide backbone, provides a versatile scaffold for the development of novel bioactive molecules.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, characterization, and potential applications of this compound. While its most prominent role to date is in the multi-step synthesis of the phosphoinositide 3-kinase (PI3K) delta inhibitor, Idelalisib, the inherent structural motifs of this compound suggest a broader potential for exploration in various therapeutic areas.[4] The N-phenylbenzamide core is a recognized pharmacophore in a range of biologically active compounds, exhibiting antimicrobial, antiviral, and antiparasitic properties.[5][6][7][8][9]
These application notes will provide a robust framework for utilizing this compound, not only in established synthetic routes but also as a foundational building block for novel drug discovery endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and downstream applications.
| Property | Value | Source |
| CAS Number | 870281-83-7 | [10] |
| Molecular Formula | C₁₃H₉FN₂O₃ | [10] |
| Molecular Weight | 260.22 g/mol | [10] |
| Appearance | Light yellow to off-white powder | [11][12] |
| Purity | Typically ≥98.0% | [12] |
| Solubility | Soluble in organic solvents such as DCM and DMF. | [4] |
Characterization: Standard analytical techniques can be employed for the structural confirmation and purity assessment of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Synthesis Protocol: A Step-by-Step Guide
The following protocol details the synthesis of this compound from 2-fluoro-6-nitrobenzoic acid, a common route employed in the synthesis of Idelalisib.[4]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
-
2-Fluoro-6-nitrobenzoic acid
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Aniline
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount (if using oxalyl chloride)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-fluoro-6-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of DMF (if using oxalyl chloride).
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent. The resulting crude 2-fluoro-6-nitrobenzoyl chloride is typically used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude 2-fluoro-6-nitrobenzoyl chloride in anhydrous DCM under an inert atmosphere.
-
In a separate flask, dissolve aniline (1.1 eq) in anhydrous DCM.
-
Cool the acid chloride solution to 0 °C and slowly add the aniline solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield this compound as a solid.
-
Applications in Medicinal Chemistry
While primarily recognized as a synthetic intermediate, the structural features of this compound make it an interesting scaffold for medicinal chemistry exploration. The broader class of N-phenylbenzamides has been investigated for a variety of biological activities.
As a Precursor to Kinase Inhibitors
The most well-documented application of this compound is in the synthesis of Idelalisib, a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[4] The PI3K signaling pathway is crucial in cell proliferation, survival, and differentiation, and its dysregulation is implicated in various cancers and inflammatory diseases.
References
- 1. scribd.com [scribd.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 12. nbinno.com [nbinno.com]
using 2-Fluoro-6-nitro-N-phenylbenzamide for PROTAC development
Application Notes & Protocols
Topic: Leveraging 2-Fluoro-6-nitro-N-phenylbenzamide for Rapid and Modular PROTAC Development
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The efficacy of a PROTAC is critically dependent on the synergy between its three components: a POI-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and the linker that connects them.[1][3] Synthesizing diverse libraries of PROTACs to optimize these components remains a significant challenge in medicinal chemistry. This guide introduces this compound as a versatile and strategic scaffold for the modular synthesis of PROTACs. Its unique structure features two distinct, orthogonally addressable chemical handles—a fluorine atom susceptible to nucleophilic aromatic substitution (SNAr) and a nitro group that can be readily reduced to an amine. This allows for a convergent and flexible synthetic strategy, enabling the rapid assembly of PROTAC libraries with diverse linkers, exit vectors, and ligands to accelerate the discovery of potent and selective protein degraders.
The PROTAC Mechanism: A Primer on Induced Protein Degradation
PROTACs are heterobifunctional molecules that do not inhibit a target protein's function but instead eliminate the protein from the cell entirely. They function as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for destruction by the 26S proteasome.[2][6] This catalytic process allows substoichiometric amounts of a PROTAC to eliminate a large pool of a target protein.
The Scaffold: this compound
The strategic value of this compound (C₁₃H₉FN₂O₃, MW: 260.22 g/mol ) lies in its pre-installed, orthogonally reactive functional groups.[7][8] This means one group can be chemically modified with high selectivity without affecting the other, providing precise control over the synthetic sequence.
-
C2-Fluoro Group: The electron-withdrawing effect of the adjacent nitro group and the benzamide carbonyl activates the aromatic ring, making the fluorine an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) . This site is ideal for introducing amine- or thiol-containing linkers.
-
C6-Nitro Group: The nitro group is chemically stable during SNAr reactions but can be selectively reduced to a primary aniline (-NH₂). This newly formed amine serves as a robust handle for subsequent amide bond formation , allowing for the attachment of an E3 ligase ligand or POI ligand containing a carboxylic acid.
The benzamide core itself is noteworthy. Modified benzamides have been successfully developed as novel, non-phthalimide binders for the Cereblon (CRBN) E3 ligase, offering potential advantages in stability and neosubstrate profile over traditional glutarimide-based ligands.[9][10][11] This suggests that the scaffold, in addition to being a versatile linker attachment point, could be further modified to be an integral part of the E3 ligase-recruiting moiety.
A Modular PROTAC Synthesis Workflow
The dual reactivity of the scaffold enables a convergent synthetic strategy where different components (POI ligand, linker, E3 ligand) can be synthesized separately and then assembled. The following workflow demonstrates the attachment of a POI-linker conjugate at the C2 position, followed by reduction and coupling of the E3 ligase ligand at the C6 position.
Protocol 1: SNAr Coupling of an Amine-Terminated Linker
This protocol describes the coupling of a generic amine-terminated linker (represented as H₂N-Linker) to the C2 position of the scaffold.
Rationale: The SNAr reaction is highly efficient for this substrate. A mild organic base like diisopropylethylamine (DIPEA) is sufficient to facilitate the reaction without promoting side reactions. Anhydrous, polar aprotic solvents like DMF or DMSO are ideal for solvating the reactants and promoting the reaction rate.
| Reagents & Materials | Purpose |
| This compound | Starting Scaffold |
| Amine-terminated Linker (e.g., Boc-NH-PEG₃-NH₂) | Linker Source |
| Diisopropylethylamine (DIPEA) | Non-nucleophilic base |
| Anhydrous Dimethylformamide (DMF) | Reaction Solvent |
| Ethyl Acetate, Brine, Water | Workup Solvents |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Thin Layer Chromatography (TLC) / LC-MS | Reaction Monitoring |
| Silica Gel | Purification Medium |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolve the scaffold in anhydrous DMF (approx. 0.1 M concentration).
-
Add the amine-terminated linker (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and excess base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C2-linked intermediate.
Protocol 2: Reduction of the C6-Nitro Group
This protocol details the conversion of the nitro group on the C2-linked intermediate to an aniline.
Rationale: Reduction with iron powder in the presence of an acidic activator like ammonium chloride (NH₄Cl) is a classic, robust, and scalable method for converting aromatic nitro groups to anilines. It is generally clean and avoids the need for high-pressure hydrogenation equipment.
| Reagents & Materials | Purpose |
| C2-Linked, C6-Nitro Intermediate | Substrate from Protocol 1 |
| Iron Powder (<325 mesh) | Reducing Agent |
| Ammonium Chloride (NH₄Cl) | Activator / Proton Source |
| Ethanol (EtOH) / Water | Reaction Solvent System |
| Celite® | Filtration Aid |
| Dichloromethane (DCM) | Extraction Solvent |
Step-by-Step Procedure:
-
Add the C2-linked, C6-nitro intermediate (1.0 eq) to a round-bottom flask.
-
Add a mixture of ethanol and water (e.g., 4:1 v/v) to dissolve or suspend the substrate.
-
Add ammonium chloride (1.5 eq) and iron powder (5.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously.
-
Monitor the reaction by LC-MS. The reaction is often complete within 1-3 hours.
-
After completion, cool the mixture and filter it through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol or DCM.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Re-dissolve the residue in DCM and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the C6-aniline product, which is often pure enough for the next step.
Protocol 3: Final Amide Coupling
This protocol describes the final step: coupling the C6-aniline with a carboxylic acid-functionalized E3 ligase ligand.
Rationale: HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization. It activates the carboxylic acid, forming an active ester that reacts cleanly with the aniline from Protocol 2 to form a stable amide bond, completing the PROTAC synthesis.[6]
| Reagents & Materials | Purpose |
| C2-Linked, C6-Aniline Intermediate | Substrate from Protocol 2 |
| E3 Ligase Ligand-COOH (e.g., Pomalidomide-linker-acid) | E3 Ligase Recruiting Moiety |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Coupling Agent |
| Diisopropylethylamine (DIPEA) | Base |
| Anhydrous Dimethylformamide (DMF) | Reaction Solvent |
| Preparative Reverse-Phase HPLC | Final Purification |
Step-by-Step Procedure:
-
In a dry flask under an inert atmosphere, dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the C2-linked, C6-aniline intermediate (1.05 eq) in a minimum amount of anhydrous DMF.
-
Add the aniline solution to the pre-activated acid mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Once the reaction is complete, the crude product can be directly purified.
-
Filter the reaction mixture and purify by preparative reverse-phase HPLC to obtain the final, high-purity PROTAC molecule.
-
Characterize the final product by LC-MS and ¹H/¹³C NMR to confirm its identity and purity.
Application Example: A Hypothetical BRD4 Degrader
To illustrate the utility of this scaffold, we can design a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4) for degradation via the CRBN E3 ligase.
| Component | Example Moiety | Attachment Point on Scaffold |
| POI Ligand | JQ1 derivative with an amine-linker | C2-Position (via SNAr) |
| Linker | A flexible polyethylene glycol (PEG) chain | Connects POI and E3 ligands |
| E3 Ligase Ligand | Pomalidomide derivative with a carboxylic acid | C6-Position (via Amide Coupling) |
This modular approach allows researchers to rapidly synthesize a matrix of PROTACs by varying the linker length (e.g., PEG3, PEG4, PEG5) or the attachment points on the POI/E3 ligands to empirically determine the optimal structure for inducing a stable and productive ternary complex.[3][12]
Conclusion
This compound is a powerful and commercially available building block for PROTAC development. Its inherent orthogonal reactivity streamlines the synthesis of complex heterobifunctional degraders, enabling a modular and convergent approach. By providing two distinct and reliable chemical handles, this scaffold allows researchers to efficiently explore the chemical space of linkers and ligand exit vectors, significantly accelerating the design-synthesis-test cycle critical for discovering novel and effective targeted protein degradation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Advanced Purification Strategies for 2-Fluoro-6-nitro-N-phenylbenzamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-6-nitro-N-phenylbenzamide is a key chemical intermediate in the synthesis of complex organic molecules, particularly in the development of targeted pharmaceutical therapies.[1][2] The efficacy, safety, and reliability of the final active pharmaceutical ingredient (API) are directly contingent on the purity of such starting materials. This application note provides a comprehensive guide to the principal techniques for purifying crude this compound, designed for researchers and drug development professionals. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for recrystallization, column chromatography, and preparative high-performance liquid chromatography (Prep HPLC).
Introduction: The Critical Role of Purity
This compound (CAS No: 870281-83-7) is a synthetic building block whose molecular structure is foundational in the synthesis of various pharmaceutical compounds.[1] Typically appearing as a light yellow to off-white solid powder, its utility in sensitive, multi-step synthetic routes demands exceptionally high purity, often exceeding 98-99%.[1][3][4]
The presence of even trace impurities—such as unreacted starting materials, isomeric by-products, or residual solvents—can lead to unwanted side reactions, reduced yields, and the generation of difficult-to-remove impurities in subsequent steps.[2] Therefore, robust and validated purification protocols are not merely a matter of quality control but a fundamental requirement for successful drug discovery and development.[2]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₃H₉FN₂O₃ | [5][6] |
| Molecular Weight | 260.22 g/mol | [5][6] |
| Appearance | Light yellow to off-white solid powder | [1][3][7] |
| InChIKey | GQVRPSFDUVNMDA-UHFFFAOYSA-N | [6] |
| SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)--INVALID-LINK--[O-] | [5] |
Recrystallization: The First Line of Purification
Recrystallization is a powerful, economical, and scalable technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[8][9] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at room or cold temperatures, while impurities either remain in solution upon cooling or are insoluble in the hot solvent.[10][11]
Causality of Solvent Selection
The choice of solvent is the most critical factor for successful recrystallization.[8] Based on the structure of this compound—a moderately polar molecule with amide, nitro, and fluoro groups—a polar protic or aprotic solvent is a logical starting point. The "like dissolves like" principle guides this selection. A mixed-solvent system is often employed to achieve the ideal solubility profile.
Table of Common Solvents for Recrystallization:
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |
| Ethanol | 78 | Polar Protic | Often a good starting point; dissolves many organics when hot. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Moderately Polar | Good for moderately polar compounds. |
| Toluene | 111 | Non-polar | Can be effective for aromatic compounds. |
| Hexane/Heptane | 69 / 98 | Non-polar | Often used as an "anti-solvent" with a more polar solvent. |
| Water | 100 | Very Polar | Can be used as an anti-solvent with water-miscible solvents like ethanol.[12] |
For this compound, an ethanol/water or ethyl acetate/hexane system is a recommended starting point for optimization.
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until it boils. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (Conditional): If insoluble impurities are visible, perform a hot filtration. Preheat a second flask and a stemless funnel. Quickly pour the hot solution through a fluted filter paper to remove solid impurities. This step prevents premature crystallization.[8]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. If using an anti-solvent (e.g., water), add it dropwise to the hot solution until cloudiness (the saturation point) persists, then re-heat slightly until clear before cooling.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Workflow and Troubleshooting
-
Problem: Oiling Out. If the product separates as an oil, it may be due to a very high impurity concentration or the boiling point of the solvent being higher than the melting point of the solute. Solution: Re-heat the solution to dissolve the oil, add more solvent, and cool again.
-
Problem: Low Recovery. This can result from using too much solvent or premature crystallization during hot filtration. Solution: Ensure the minimum amount of hot solvent is used. If recovery is still low, some solvent can be evaporated from the mother liquor to obtain a second crop of crystals.[8]
Column Chromatography: Separation by Polarity
Column chromatography is a highly effective technique for separating compounds based on their differential adsorption onto a solid stationary phase (e.g., silica gel) and their solubility in a liquid mobile phase (the eluent).[13][14] Less polar compounds have a weaker interaction with the polar silica gel and travel down the column faster, eluting first. More polar compounds interact more strongly, move slower, and elute later.[14]
Rationale for Phase Selection
-
Stationary Phase: For a moderately polar compound like this compound, silica gel (SiO₂) is the standard, effective choice. Its polar surface provides strong interactions for separation.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The separation is optimized by starting with a low-polarity mixture and gradually increasing the polarity (gradient elution) to elute compounds of increasing polarity.[15] A typical starting point for method development would be a 9:1 to 4:1 hexane:ethyl acetate mixture.
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a vertical glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles or cracks form.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin passing the mobile phase through the column. Start with the low-polarity mixture. Collect the eluent in fractions (e.g., in test tubes).
-
Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC). Spot small aliquots from each fraction onto a TLC plate to identify which fractions contain the desired product and to assess their purity.
-
Gradient Elution (Optional): If the product is slow to elute, gradually increase the proportion of the polar solvent in the eluent mixture (e.g., from 10% to 20% ethyl acetate in hexane) to speed up its movement down the column.
-
Combining and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified solid.
Workflow and Troubleshooting
-
Problem: Poor Separation (Overlapping Bands). This can be caused by using an eluent that is too polar or by overloading the column. Solution: Use a less polar solvent system. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
-
Problem: Band Tailing. This often indicates that the compound is very polar or is interacting irreversibly with the silica. Solution: Try adding a small amount (e.g., 0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Preparative HPLC: For Highest Purity Requirements
Preparative High-Performance Liquid Chromatography (Prep HPLC) is a high-resolution purification technique used to isolate a specific compound from a mixture.[16] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle significant quantities of material.[16] It is particularly valuable for separating closely related isomers or achieving purity levels >99.5%, which is often required in pharmaceutical applications.[17][18]
Method Development and Rationale
-
Mode: Reversed-phase HPLC is most common. A non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Mobile Phase: A gradient elution, starting with a higher percentage of water and increasing the organic solvent percentage over time, is typically used to ensure sharp peaks and efficient separation. Buffers (e.g., formic acid or ammonium acetate) are often added to control pH and improve peak shape.
-
Detection: A UV detector is standard. The detection wavelength should be set to a value where the target compound has strong absorbance to maximize sensitivity for fraction collection.
General Protocol: Preparative HPLC
-
Method Development: First, develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. This method is then scaled up for preparative work.
-
Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent (ideally the mobile phase) and filter it through a 0.45 µm syringe filter to remove particulates.
-
System Setup: Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the sample solution onto the column. Use an automated fraction collector to collect the eluent in separate vials or tubes based on time or UV detector signal. The goal is to isolate the peak corresponding to the pure product.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Post-Processing: Combine the high-purity fractions. Remove the organic solvent via rotary evaporation. If the mobile phase contained non-volatile salts, a further workup step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary before final evaporation or lyophilization to obtain the pure solid.
Workflow and Considerations
-
Trade-offs: Prep HPLC offers the highest resolution but is also the most expensive and time-consuming method, requiring specialized equipment. It is typically reserved for final polishing steps or when other methods fail to provide the required purity.[16][19]
Summary and Comparison of Techniques
The choice of purification technique depends on the initial purity of the crude material, the scale of the synthesis, and the final purity requirement.
| Technique | Principle | Primary Application | Advantages | Disadvantages |
| Recrystallization | Differential Solubility | Bulk purification of solids (>85% initial purity) | Scalable, low cost, simple equipment | Purity limited by co-crystallization, can have yield losses |
| Column Chromatography | Differential Adsorption | Separation of mixtures with diverse polarities | Highly versatile, good for complex mixtures | Labor-intensive, uses large solvent volumes, can be difficult to scale |
| Preparative HPLC | Differential Partitioning | Final purification to >99.5%, isomer separation | Highest resolution, automated, excellent for difficult separations | High cost (equipment & solvents), complex method development, limited throughput |
Often, a multi-step approach is most effective: an initial bulk purification by recrystallization followed by column chromatography or preparative HPLC for a final "polishing" step to remove trace impurities.
Conclusion
The purification of this compound is a critical step in ensuring the quality and reliability of subsequent synthetic transformations in drug development. By understanding the principles behind recrystallization, column chromatography, and preparative HPLC, researchers can select and optimize the most appropriate technique for their specific needs. This guide provides the foundational protocols and rationale to develop a robust purification strategy, ultimately leading to higher quality materials and more reliable scientific outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. agilent.com [agilent.com]
- 18. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 19. Flash and Prep HPLC Solutions - Pharmaceutical Technology [pharmaceutical-technology.com]
Comprehensive Analytical Characterization of 2-Fluoro-6-nitro-N-phenylbenzamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive suite of analytical methods for the characterization of 2-Fluoro-6-nitro-N-phenylbenzamide (CAS: 870281-83-7), a key intermediate in pharmaceutical synthesis.[1][2] The protocols detailed herein are designed for researchers and quality control scientists to ensure the identity, purity, and stability of this compound. The methodologies cover chromatographic separation, spectroscopic elucidation, and thermal analysis, all grounded in established scientific principles and aligned with regulatory expectations for analytical procedure validation.
Introduction
This compound is a substituted N-aryl benzamide, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active molecules.[3][4] Specifically, this compound serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted therapies.[2] Given its role, the purity and structural integrity of this intermediate are paramount; even trace impurities can propagate through a synthetic route, potentially impacting the final API's efficacy, safety, and yield.[2]
This guide presents a multi-faceted analytical strategy to provide a complete profile of this compound. The methods are designed to be robust and are accompanied by explanations of the underlying principles and validation considerations, reflecting the standards outlined in the International Conference on Harmonisation (ICH) guideline Q2(R1).[5][6]
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 870281-83-7 | [1] |
| Molecular Formula | C₁₃H₉FN₂O₃ | |
| Molecular Weight | 260.22 g/mol | |
| Appearance | Light yellow or white powder | [1][2] |
| Structure | N/A | |
![]() |
Chromatographic Methods for Purity and Assay Determination
Chromatographic techniques are essential for separating the main compound from impurities and for quantitative analysis (assay).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay
Principle and Rationale: RP-HPLC is the primary method for assessing the purity and quantifying the assay of this compound. The molecule possesses aromatic rings and a nitro group, which are strong chromophores, making UV detection highly effective and sensitive.[7][8] A C18 stationary phase is selected for its hydrophobic nature, which provides excellent retention and separation of nitroaromatic compounds from potential process-related impurities.[9] The use of a phenyl-based column, such as a Phenyl-Hexyl phase, can also be advantageous due to π-π interactions with the aromatic rings, offering alternative selectivity.[10]
Experimental Protocol:
-
Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard solution.
-
Solvent Blank: Use the 50:50 acetonitrile/water mixture.
-
-
Chromatographic Conditions:
-
Inject the solvent blank to establish a baseline, followed by the standard solution (multiple injections to check system suitability) and then the sample solution.
-
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Condition |
| Instrument | Alliance HPLC System or equivalent |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Deionized Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min (30% B), 1-10 min (30% to 90% B), 10-12 min (90% B), 12.1-15 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV Absorbance at 254 nm |
| Data System | Empower software or equivalent |
Method Validation Considerations (ICH Q2(R1)): [5][6][11] This HPLC method must be validated to ensure it is fit for its intended purpose.
-
Specificity: Analyze a blank, a placebo (if in formulation), the sample, and a spiked sample to demonstrate that no interferences exist at the retention time of the main peak.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50% to 150% of the nominal concentration) and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of reference standard into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% concentration. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.
-
Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and observe the impact on the results.
Workflow Visualization: HPLC Analysis
Caption: Workflow for HPLC purity and assay analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification
Principle and Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities. It provides excellent separation and definitive identification based on mass spectra.[12] For nitroaromatic compounds, care must be taken to use a sufficiently moderate injector temperature to prevent thermal degradation.[13] The electron ionization (EI) mass spectrum will provide a fragmentation pattern that can serve as a fingerprint for structural confirmation.
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent like acetone or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
Data Presentation: GC-MS Method Parameters
| Parameter | Recommended Condition |
| Instrument | GC-MS system (e.g., Agilent, Shimadzu) |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Injector Temp. | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 10 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Data Interpretation: The identity of this compound can be confirmed by its retention time and by comparing its acquired mass spectrum with a reference spectrum or interpreting the fragmentation pattern. Key fragments would likely arise from cleavage of the amide bond and loss of the nitro group.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide direct information about the chemical structure and functional groups present in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle and Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[14] The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds. For this compound, we expect to see characteristic peaks for the amide, nitro, and fluoro-aromatic moieties.[14][15]
Experimental Protocol:
-
Prepare the sample as a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Spectral Features:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Secondary Amide |
| 3100-3000 | C-H stretch | Aromatic |
| ~1660 | C=O stretch (Amide I) | Amide |
| ~1540 | N-H bend (Amide II) | Amide |
| 1550-1500 & 1350-1300 | N-O asymmetric & symmetric stretch | Nitro Group (NO₂) |
| 1250-1000 | C-F stretch | Fluoroaromatic |
| 800-600 | C-H out-of-plane bend | Aromatic Substitution |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Rationale: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment created by the fluorine and nitro substituents.[16]
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
Anticipated Spectral Data (in DMSO-d₆):
-
¹H NMR:
-
Amide Proton (N-H): A singlet expected at a downfield chemical shift (>10 ppm).
-
Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm. The protons on the fluoro-nitro-substituted ring will be significantly affected by the strong electron-withdrawing nitro group and the electronegative fluorine. The protons on the N-phenyl ring will show a more typical pattern.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal expected around 162-168 ppm.
-
Aromatic Carbons: Multiple signals in the range of 110-150 ppm. The carbons directly attached to fluorine and the nitro group will show characteristic shifts and C-F coupling.
-
Thermal Analysis
Thermal analysis techniques are critical for determining the physicochemical properties of pharmaceutical solids, such as melting point, thermal stability, and decomposition behavior.[17][18][19]
Differential Scanning Calorimetry (DSC)
Principle and Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, which is a key indicator of purity, and to detect other thermal events like polymorphic transitions.
Experimental Protocol:
-
Accurately weigh 2-4 mg of the sample into a standard aluminum DSC pan.
-
Crimp the pan with a lid (pinhole lid is recommended to allow for the escape of any volatiles).
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere (e.g., 50 mL/min).
Thermogravimetric Analysis (TGA)
Principle and Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and determine the temperature at which the compound begins to decompose.[17]
Experimental Protocol:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere up to a final temperature (e.g., 500 °C).
Workflow Visualization: Thermal Profile Characterization
Caption: Integrated workflow for thermal analysis using DSC and TGA.
Conclusion
The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatography for purity and assay, spectroscopy for structural confirmation, and thermal analysis for physicochemical properties ensures a thorough understanding of the material's quality. Adherence to these protocols and the principles of method validation described in ICH Q2(R1) will guarantee data of high integrity, supporting successful outcomes in research, development, and manufacturing.
References
- 1. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. N-arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. waters.com [waters.com]
- 9. tandfonline.com [tandfonline.com]
- 10. agilent.com [agilent.com]
- 11. fda.gov [fda.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. epa.gov [epa.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. mt.com [mt.com]
- 19. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Fluoro-6-nitro-N-phenylbenzamide as a Versatile Scaffolding for Novel Antiviral Agents
For: Researchers, scientists, and drug development professionals.
Introduction
The emergence of drug-resistant viral strains and the constant threat of novel viral pathogens necessitate a perpetual search for new antiviral therapeutics. A key strategy in drug discovery is the use of versatile chemical building blocks that can be readily modified to generate a diverse library of compounds for biological screening. 2-Fluoro-6-nitro-N-phenylbenzamide is one such scaffold, offering multiple reaction sites for chemical elaboration. Its unique substitution pattern—a fluorine atom and a nitro group ortho to the amide linkage—provides a platform for synthesizing a range of N-phenylbenzamide derivatives. This class of compounds has shown promise as potent inhibitors of various viruses, including Enterovirus 71 (EV71) and Coxsackievirus.[1][2] This application note details the utility of this compound as a starting material for the proposed synthesis of novel antiviral candidates and outlines protocols for their biological evaluation.
Physicochemical Properties of this compound
A comprehensive understanding of the starting material's properties is fundamental to its application in multi-step synthesis.
| Property | Value | Source |
| CAS Number | 870281-83-7 | [3] |
| Molecular Formula | C₁₃H₉FN₂O₃ | [3] |
| Molecular Weight | 260.22 g/mol | [4] |
| Appearance | Light yellow solid | [5] |
| Purity | ≥98% | [5] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons. | |
| Melting Point | Not specified |
Proposed Synthesis of a Novel Antiviral Candidate from this compound
While direct synthesis of a marketed antiviral from this compound is not yet documented, its structural motifs are present in known antiviral N-phenylbenzamide derivatives. The following section proposes a synthetic pathway to a novel antiviral candidate, leveraging the reactivity of the starting material. The core strategy involves the reduction of the nitro group to a more versatile amine, followed by functionalization to introduce moieties known to enhance antiviral activity.
Synthetic Scheme
Caption: Proposed synthetic route from this compound to a novel antiviral candidate.
Step-by-Step Synthesis Protocol
Part 1: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical step, transforming the electron-withdrawing nitro group into a versatile nucleophilic amino group.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Carefully add concentrated HCl and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Amino-6-fluoro-N-phenylbenzamide.
Part 2: Acylation of the Amino Group
The introduction of an acyl group can modulate the compound's lipophilicity and hydrogen bonding capacity, which are often crucial for antiviral activity.[1]
Materials:
-
2-Amino-6-fluoro-N-phenylbenzamide
-
Dichloromethane (DCM)
-
Pyridine
-
Acyl chloride (e.g., propionyl chloride)
Protocol:
-
Dissolve 2-Amino-6-fluoro-N-phenylbenzamide (1.0 eq) in dry dichloromethane in a flask under an inert atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Biological Evaluation of the Synthesized Antiviral Candidate
The antiviral activity of the newly synthesized compound would be assessed using in vitro cell-based assays. A common and effective method is the cytopathic effect (CPE) inhibition assay.
Cytopathic Effect (CPE) Inhibition Assay Protocol
Objective: To determine the concentration of the compound that inhibits the virus-induced cell death by 50% (EC₅₀).
Materials:
-
Host cells (e.g., Vero cells for Enterovirus 71)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Virus stock of known titer
-
Synthesized compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Protocol:
-
Seed host cells into a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the synthesized compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a predetermined multiplicity of infection (MOI) of the virus. Include virus-free wells for cytotoxicity assessment (CC₅₀).
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Assess cell viability using a suitable assay kit according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves. The selectivity index (SI = CC₅₀/EC₅₀) is then determined to evaluate the therapeutic window of the compound.
Structure-Activity Relationship (SAR) Insights and Rationale
The proposed synthetic strategy is grounded in established SAR principles for N-phenylbenzamide antiviral agents.[1][2]
-
The N-phenylbenzamide core: This scaffold is essential for the antiviral activity of this class of compounds.[2]
-
Substituents on the phenyl ring: Modifications on the phenyl ring attached to the amide nitrogen can significantly impact potency and metabolic stability.
-
The ortho-amino group: The introduction of an amino group at the ortho position, and its subsequent acylation, allows for the exploration of hydrogen bond donor and acceptor interactions with the viral target.
The fluorine atom at the 6-position is expected to enhance the metabolic stability of the compound and can influence its binding affinity through favorable electrostatic interactions.
Bioisosteric Replacement of the Nitro Group
The nitro group itself is often considered a liability in drug candidates due to potential toxicity.[6][7] Its reduction to an amine is a common strategy in medicinal chemistry. The resulting amino group can then be derivatized or replaced with other functional groups, known as bioisosteres, that mimic its electronic properties without the associated toxicity. Examples of bioisosteres for the nitro group include cyano, trifluoromethyl, and sulfonamide groups.[8][9]
Conclusion
This compound is a promising and versatile building block for the synthesis of novel antiviral agents. The strategic positioning of its functional groups allows for a range of chemical modifications to generate libraries of N-phenylbenzamide derivatives for antiviral screening. The proposed synthetic route and biological evaluation protocols provide a framework for researchers to explore the potential of this scaffold in the development of next-generation antiviral therapeutics.
References
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. mch.estranky.sk [mch.estranky.sk]
- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Fluoro-6-nitro-N-phenylbenzamide Synthesis
Welcome to the technical support resource for the synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide (CAS 870281-83-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction, troubleshoot suboptimal yields, and implement robust synthetic protocols. The inherent steric and electronic factors of the starting materials make this amidation a non-trivial transformation, requiring careful optimization.
Reaction Overview & Core Challenges
The synthesis of this compound is a critical step in the production of various complex organic molecules, including the pharmaceutical agent Idelalisib. The primary route involves the formation of an amide bond between a 2-fluoro-6-nitrobenzoic acid derivative and aniline.
The core challenge stems from two main factors:
-
Reduced Nucleophilicity: Aniline, while generally a good nucleophile, can be deactivated by protonation.
-
Steric Hindrance: The ortho-fluoro and ortho-nitro groups on the benzoyl moiety sterically encumber the carbonyl carbon, making it less accessible to the incoming aniline nucleophile.
These factors can lead to sluggish reactions, incomplete conversion, and low yields if not properly addressed.
Caption: Figure 1. Primary synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low or non-existent. What are the most common initial checks?
Low or no yield in amide bond formations is a frequent issue. The primary causes often involve the quality of your reagents and the activation of the carboxylic acid. First, verify the purity of your 2-fluoro-6-nitrobenzoic acid and aniline; aniline, in particular, can oxidize and darken over time and may require distillation. Second, ensure your solvent is anhydrous, as water can hydrolyze activated intermediates, preventing amide formation.
Q2: Which synthetic route is generally better: via the acyl chloride or using a direct coupling agent?
Both routes are viable, but the choice depends on your substrate's sensitivity and available resources.
-
Acyl Chloride Route: This is a classic and cost-effective method. Converting the carboxylic acid to an acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride makes the carbonyl carbon highly electrophilic. However, this method can be harsh, potentially leading to side reactions if other sensitive functional groups are present, and requires careful handling of corrosive reagents.
-
Direct Coupling Route: Using modern coupling reagents (e.g., HATU, HBTU, TBTU) is often milder and more efficient, especially for sterically hindered substrates. These reagents generate highly reactive activated esters in situ that readily react with the amine. While more expensive, this route often provides higher yields and cleaner reactions for challenging couplings.
Q3: I'm observing multiple products by TLC/LC-MS. What are the likely side reactions?
The formation of multiple products can arise from several sources:
-
O-Acylation: If your aniline substrate has a hydroxyl group, it can compete with the amine for acylation.
-
Di-acylation: Although rare with anilines, forcing conditions (high heat, excess acylating agent) could potentially lead to di-acylation on the nitrogen.
-
Hydrolysis: As mentioned, water contamination can lead to the hydrolysis of your activated acid or acyl chloride back to the starting carboxylic acid.
-
Side Reactions of Starting Materials: Impurities in the starting materials are a common cause of unexpected spots on a TLC plate.
Q4: How critical is the choice of base in this reaction?
The choice of base is crucial. In the acyl chloride route, a base like pyridine or triethylamine is needed to scavenge the HCl byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic. In coupling reactions, a non-nucleophilic base like diisopropylethylamine (DIPEA) is typically used to facilitate the reaction without competing with the primary amine. The base ensures the amine remains in its free, nucleophilic state.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Product Formation | 1. Incomplete Carboxylic Acid Activation: The acylating agent (e.g., SOCl₂) is old/degraded, or the coupling reagent is inefficient for this hindered system. | 1. Use a fresh bottle of thionyl chloride or oxalyl chloride. For coupling reactions, switch to a more potent reagent like HATU or HCTU . These form OAt esters, which are more reactive than the OBt esters generated by HBTU/TBTU, a benefit attributed to the anchimeric assistance from the pyridine nitrogen in HOAt. |
| 2. Deactivated Amine: The aniline is protonated by HCl (from the acyl chloride reaction) or by the starting carboxylic acid itself, making it non-nucleophilic. | 2. Ensure at least one equivalent of a suitable base is used. For the acyl chloride route, add aniline to a pre-formed solution of the acyl chloride and a base like pyridine. For coupling reactions, use 2.0 equivalents of a non-nucleophilic base like DIPEA. | |
| 3. Steric Hindrance: The ortho-substituents on the benzoic acid derivative are sterically blocking the approach of the aniline. | 3. Increase the reaction temperature. Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Also, consider using a specialized coupling agent designed for difficult amide formations. | |
| 4. Presence of Water: Moisture in the solvent or on glassware hydrolyzes the activated intermediate. | 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). Ensure all glassware is thoroughly dried before use. | |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient Equivalents of Reagents: Stoichiometry is incorrect, or one of the reagents is impure. | 1. Use a slight excess (1.1-1.2 equivalents) of the aniline and the coupling reagent/acylating agent. Confirm the purity of starting materials via NMR or other analytical techniques. |
| 2. Low Reaction Temperature/Time: The reaction is kinetically slow due to steric hindrance and requires more time or energy. | 2. Increase the reaction time and monitor progress by TLC or LC-MS. If the reaction is |
Technical Support Center: 2-Fluoro-6-nitro-N-phenylbenzamide
Welcome to the technical support resource for 2-Fluoro-6-nitro-N-phenylbenzamide (CAS No. 870281-83-7). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your experiments. We will explore the common pitfalls and side reactions encountered when working with this molecule and provide actionable, field-proven strategies to overcome them.
The unique structure of this compound, featuring a fluorine atom activated by a proximate nitro group, makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] However, the presence of the amide linkage introduces a potential site for competing reactions. This guide addresses the most pressing questions that arise during its use.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues in Nucleophilic Aromatic Substitution (SNAr)
The primary application for this reagent is the displacement of the fluoride with a suitable nucleophile. Problems in this core reaction are common but typically easy to diagnose.
Question 1: My SNAr reaction with an amine/alkoxide is sluggish or stalls completely. What are the primary factors to investigate?
Answer: A slow or incomplete SNAr reaction with this compound is almost always related to one of three factors: insufficient activation, poor nucleophile basicity/availability, or solvent effects.
The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex, and thus the reaction rate, is paramount.
-
Causality - The Role of the Base: A base is often required, especially when using amine or alcohol nucleophiles. Its role is twofold: to deprotonate the nucleophile, increasing its nucleophilicity, and to scavenge the HF generated during the reaction. An inadequate amount or strength of the base can lead to a buildup of acid, which protonates the amine nucleophile, rendering it non-nucleophilic.
-
Troubleshooting Steps:
-
Choice of Base: For amine nucleophiles, an excess of the amine itself can sometimes act as the base. However, for less reactive amines or with alcohol nucleophiles, a non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or an organic base like DIPEA is recommended. For alkoxides, pre-formation with a strong base like NaH or KHMDS is often most effective.
-
Solvent Choice: The reaction requires a polar, aprotic solvent to solvate the charged intermediate. Recommended solvents include DMSO, DMF, NMP, or acetonitrile. Protic solvents like ethanol or water should be avoided as they can interfere with the nucleophile and the base.
-
Temperature: While the activated ring allows for reactions at moderate temperatures, stubborn cases may require heating (80-120 °C) to overcome the activation energy barrier. Monitor for potential degradation at higher temperatures.
-
dot
Caption: SNAr mechanism workflow.
Question 2: My reaction mass shows a new spot by TLC and an unexpected peak in LC-MS corresponding to a mass of 168 g/mol . What is this impurity?
Answer: This is a classic sign of amide bond hydrolysis. The impurity you are observing is likely 2-fluoro-6-nitrobenzoic acid, the result of the cleavage of the N-phenylamide bond.
-
Causality - Hydrolysis: Amide bonds are susceptible to hydrolysis under both strong basic and acidic conditions, often accelerated by heat.[3] If your SNAr reaction conditions are too harsh (e.g., using strong aqueous bases like NaOH or KOH at high temperatures), you can induce this side reaction. The molecular weight of 2-fluoro-6-nitrobenzoic acid (C₇H₄FNO₄) is 185 g/mol , but in negative ion mode mass spectrometry, you would observe the deprotonated ion [M-H]⁻ at m/z 184. Self-correction: The user reported 168 g/mol . Let me re-evaluate. The other hydrolysis product is aniline. The starting material is 260.22 g/mol . The benzoic acid fragment is 185.1 g/mol . Let's reconsider the mass. Ah, perhaps the user meant the mass of a different fragment or a subsequent reaction. Let's assume the most common hydrolysis product is the primary issue. The most likely hydrolysis product is 2-fluoro-6-nitrobenzoic acid. Let's assume the user's reported mass was an error and address the hydrolysis pathway.
-
Troubleshooting & Prevention:
-
Avoid Aqueous Bases: Whenever possible, use anhydrous inorganic bases (K₂CO₃, Cs₂CO₃) or organic amines (DIPEA, Et₃N).
-
Control Temperature: Use the minimum temperature required to drive the SNAr reaction to completion.
-
Limit Water: Ensure your solvents and reagents are dry. The presence of water is necessary for hydrolysis.
-
Workup Procedure: During aqueous workup, neutralize the reaction mixture promptly to avoid prolonged exposure to highly acidic or basic conditions.
-
dot
Caption: Competing hydrolysis and SNAr pathways.
Section 2: Purification & Analysis
Question 3: I have a mixture of starting material, my desired SNAr product, and the hydrolyzed acid byproduct. What is an effective purification strategy?
Answer: This mixture is well-suited for separation by column chromatography, but a preliminary acid-base extraction can significantly simplify the process.
| Compound | Chemical Nature | Solubility/Extraction Behavior |
| Starting Material | Neutral | Soluble in organic solvents (EtOAc, DCM). |
| SNAr Product (Amine Substituted) | Basic (if N-H remains) or Neutral | Soluble in organic solvents. Can be extracted into dilute acid if basic. |
| 2-Fluoro-6-nitrobenzoic Acid | Acidic | Soluble in organic solvents, but can be extracted into a dilute aqueous base (e.g., 5% NaHCO₃ or Na₂CO₃ solution). |
Recommended Protocol: Purification Workflow
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will selectively extract the acidic byproduct (2-fluoro-6-nitrobenzoic acid) into the aqueous layer.
-
Separate the layers. The organic layer now contains your starting material and the desired product.
-
Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
-
Silica Gel Chromatography:
-
The remaining mixture of starting material and product can now be easily separated using standard silica gel column chromatography.
-
A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is highly effective. The more polar product will typically elute after the less polar starting material.
-
Section 3: Competing Reactivity of the Nitro Group
Question 4: I want to perform a reaction on another part of my molecule that involves a reducing agent (e.g., H₂/Pd). Will the nitro group interfere?
Answer: Absolutely. The nitro group is highly susceptible to reduction and will likely react under many standard reducing conditions.
-
Causality - Nitro Group Reduction: Catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) will readily reduce the nitro group to an amine.[1] Other reducing agents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also classic methods for nitro group reduction.
-
Strategic Considerations:
-
Order of Operations: If you need the nitro group to remain intact, perform the reduction step before introducing the this compound fragment to your molecule.
-
Selective Reduction: If you must reduce another functional group (e.g., an ester or a ketone) in the presence of the nitro group, you must choose a highly selective reducing agent. For example, sodium borohydride (NaBH₄) will reduce ketones and aldehydes but will typically not reduce a nitro group or an ester under standard conditions.
-
Protecting Groups: In complex syntheses, protecting sensitive functional groups is a viable, albeit longer, strategy.
-
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for the substitution reaction.
-
Reagent Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add Base & Solvent: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) and a polar aprotic solvent (e.g., DMF or DMSO, approx. 0.2 M concentration).
-
Add Nucleophile: Add the amine nucleophile (1.1-1.5 eq).
-
Reaction: Stir the mixture at the desired temperature (start with room temperature and increase to 80-100 °C if necessary).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash sequentially with water (2x) and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography as described in the FAQ section.
dot
Caption: Decision tree for SNAr troubleshooting.
References
Technical Support Center: Optimizing Reaction Temperature for 2-Fluoro-6-nitro-N-phenylbenzamide Synthesis
Welcome to the technical support center for the synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific chemical synthesis, with a focus on optimizing the reaction temperature. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to enhance your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction for synthesizing this compound?
A1: The synthesis of this compound generally involves the amidation of 2-fluoro-6-nitrobenzoic acid with aniline. This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the aniline. Common coupling agents include thionyl chloride (SOCl₂), oxalyl chloride, or carbodiimides like DCC or EDC. The choice of solvent and the presence of a base are also critical parameters.
Q2: Why is reaction temperature a critical parameter in this synthesis?
A2: Reaction temperature is a crucial factor that directly influences the reaction rate, yield, and purity of the final product. For the synthesis of this compound, temperature control is vital for several reasons:
-
Reaction Rate: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the degradation of starting materials or the product.
-
Side Reactions: The presence of the nitro and fluoro groups on the benzoic acid ring can lead to side reactions, such as nucleophilic aromatic substitution (SNAr) of the fluorine atom, especially at elevated temperatures.
-
Reagent Stability: The coupling agents used in the reaction can be sensitive to temperature and may decompose or lose activity if the temperature is not controlled.
Q3: What is a good starting point for the reaction temperature?
A3: A good starting point for the reaction temperature depends on the chosen coupling agent and solvent. For many amidation reactions, it is advisable to start at a low temperature (e.g., 0 °C) during the addition of reagents to control any exothermic processes, and then gradually warm the reaction to room temperature or slightly above. A typical range to explore would be between 0 °C and 60 °C.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound, with a focus on temperature-related solutions.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction temperature may be too low, resulting in a slow reaction rate. 2. Degradation: The temperature might be too high, leading to the decomposition of starting materials, intermediates, or the final product. | 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC or LC-MS. 2. Decrease Temperature: If degradation is suspected (e.g., formation of dark-colored byproducts), repeat the reaction at a lower temperature. |
| Presence of Impurities | 1. Side Reactions: High temperatures can promote side reactions, such as the formation of dimers or polymers. 2. SNAr Byproduct: The fluorine atom can be displaced by aniline at elevated temperatures, leading to a diarylamine impurity. | 1. Optimize Temperature: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate. 2. Controlled Addition: Add the reagents slowly at a low temperature (e.g., 0 °C) to minimize local temperature increases. |
| Reaction Stalls | 1. Insufficient Activation Energy: The reaction may not have enough energy to overcome the activation barrier at the current temperature. 2. Reagent Inactivity: The coupling agent may not be active at the chosen temperature. | 1. Gentle Heating: After the initial addition of reagents at a low temperature, slowly warm the reaction mixture to room temperature or slightly higher (e.g., 40-50 °C) and hold for several hours. 2. Consult Reagent Documentation: Check the recommended operating temperature for the specific coupling agent being used. |
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to optimizing the reaction temperature for the synthesis of this compound.
Objective: To determine the optimal reaction temperature that maximizes the yield of this compound while minimizing impurity formation.
Materials:
-
2-Fluoro-6-nitrobenzoic acid
-
Aniline
-
Thionyl chloride (or another suitable coupling agent)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (or another suitable base)
-
Reaction vessels (e.g., round-bottom flasks)
-
Magnetic stirrers and stir bars
-
Temperature-controlled baths (e.g., ice-water, water, oil baths)
-
TLC plates and developing chamber
-
LC-MS for analysis
Procedure:
-
Preparation: Set up a series of identical reactions in parallel. Each reaction should have the same concentration of reactants and reagents.
-
Reagent Addition (at 0 °C):
-
In each reaction vessel, dissolve 2-fluoro-6-nitrobenzoic acid in anhydrous DCM.
-
Cool the solutions to 0 °C using an ice-water bath.
-
Slowly add thionyl chloride (or the chosen coupling agent) to each flask while stirring. Let the activation proceed for the recommended time (e.g., 1-2 hours).
-
In a separate flask, prepare a solution of aniline and triethylamine in anhydrous DCM.
-
Slowly add the aniline solution to each of the activated carboxylic acid solutions at 0 °C.
-
-
Temperature Variation:
-
Reaction A: Maintain the temperature at 0 °C.
-
Reaction B: Allow the reaction to warm to room temperature (approx. 25 °C).
-
Reaction C: Place the reaction vessel in a water bath set to 40 °C.
-
Reaction D: Place the reaction vessel in an oil bath set to 60 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.
-
Note the time it takes for the starting material to be consumed and the relative amount of product and impurities formed.
-
-
Work-up and Analysis:
-
Once the reactions are complete (or after a set amount of time, e.g., 24 hours), quench the reactions by adding water.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate the solvent.
-
Analyze the crude product from each reaction by LC-MS to determine the yield and purity.
-
-
Data Interpretation:
-
Compare the results from the different reaction temperatures to identify the optimal temperature that provides the best balance of reaction rate, yield, and purity.
-
Visualizing the Workflow
The following diagram illustrates the decision-making process for troubleshooting and optimizing the reaction temperature.
Caption: Troubleshooting workflow for temperature optimization.
Technical Support Center: Catalyst Selection for Aryl Amide Coupling Reactions
Welcome to the technical support center dedicated to navigating the complexities of catalyst selection for challenging cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and process development professionals working with sterically hindered and electronically demanding substrates, using 2-Fluoro-6-nitro-N-phenylbenzamide as a representative model for discussion.
Our goal is to move beyond generic protocols and provide a logical framework for catalyst selection, grounded in mechanistic principles and field-proven insights. This guide is structured as a series of questions you might ask in the lab, leading you through troubleshooting and optimization strategies.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the critical upfront questions to consider before starting your experiments. Understanding the unique characteristics of your substrate is the first step toward a successful coupling reaction.
Q1: What are the primary challenges associated with a substrate like this compound?
A1: This substrate presents a combination of steric and electronic challenges that must be addressed through careful catalyst system selection.
-
Steric Hindrance: The presence of substituents in both ortho positions relative to a leaving group (e.g., a halide at the 1-position) creates significant steric bulk. This bulk can hinder the approach of the palladium catalyst for oxidative addition and subsequent steps in the catalytic cycle.
-
Electronic Effects: The fluoro and nitro groups are strongly electron-withdrawing. While this typically accelerates the initial oxidative addition of the palladium catalyst to the aryl halide, it can make the subsequent reductive elimination step more difficult.[1][2] The electron-deficient nature of the aromatic ring also deactivates it for certain types of reactions.
-
Functionality Tolerance: The nitro group and the amide linkage must be stable under the proposed reaction conditions. Strong bases or highly reactive catalysts could potentially lead to unwanted side reactions. For instance, some strong bases like sodium tert-butoxide can be incompatible with nitro groups.[3]
Q2: My goal is to form a new C-N bond at the halide position. Which reaction and catalyst class should I start with?
A2: For C-N bond formation, the Buchwald-Hartwig amination is the premier choice.[4] This reaction is specifically designed for coupling amines with aryl halides. Given the substrate's challenges, your initial focus should be on palladium catalysts supported by bulky, electron-rich phosphine ligands.[5][6]
These ligands are crucial because:
-
They promote the formation of a monoligated, 14-electron L-Pd(0) species , which is highly reactive in oxidative addition.
-
Their steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for electron-deficient substrates.[7]
-
They stabilize the palladium center , preventing catalyst decomposition and increasing turnover numbers.
A logical starting point is to screen a set of well-established Buchwald ligands.
Q3: What if I want to form a C-C bond instead?
A3: For C-C bond formation, the Suzuki-Miyaura coupling is the most common and versatile method, typically involving the reaction of your aryl halide with a boronic acid or ester.[1] Similar to the Buchwald-Hartwig reaction, catalyst systems based on palladium and bulky phosphine ligands are highly effective, especially for hindered substrates.[8] The principles of ligand choice are similar: the ligand must be bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition.
Part 2: Troubleshooting and Optimization Guide
This section is designed to address specific problems you may encounter during your experiments.
Scenario 1: Low to No Conversion
You've set up your Buchwald-Hartwig amination of 2-bromo-6-fluoro-N-phenylbenzamide with a primary amine, but after several hours, LC-MS analysis shows only starting material.
Troubleshooting Workflow
Caption: Diagnostic workflow for low conversion issues.
Detailed Analysis & Recommendations
1. Catalyst Inactivity: The most common failure point is the generation of the active Pd(0) species.[9]
- Recommendation: Use a modern palladium precatalyst . Buchwald G3 or G4 precatalysts are designed for reliable and rapid generation of the active catalyst under mild conditions.[9] They are generally superior to using separate sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent.[9]
2. Inappropriate Ligand Choice: The combination of steric hindrance and electron-deficient character in your substrate is particularly demanding. A "general purpose" ligand may not be sufficient.
- Recommendation: Screen a panel of ligands specifically designed for challenging couplings.
| Ligand | Key Characteristics & Application | Rationale for This Substrate |
| XPhos | Highly active for a wide range of C-N couplings. Good first choice for sterically hindered aryl chlorides.[10] | Excellent balance of bulk and electron-donating ability. Often a successful starting point. |
| RuPhos | Very bulky and electron-rich. Excellent for hindered substrates and can facilitate difficult reductive eliminations.[3][7] | The increased bulk may be necessary to overcome the ortho-ortho substitution pattern. |
| BrettPhos | Extremely bulky. Often the ligand of choice for the most sterically demanding substrates, including primary amines.[3][11] | If XPhos and RuPhos fail, the exceptional bulk of BrettPhos may be required to force the productive reductive elimination. |
| AlisonPhos/AliPhos | Biaryl phosphorinane ligands reported to be highly effective for coupling hindered, electron-deficient anilines.[5][6] | These are specialty ligands designed for exactly this class of challenging substrate.[6] |
3. Base and Solvent Incompatibility:
- Base: Strong alkoxide bases like NaOtBu or KOtBu are very effective but can sometimes react with nitro groups, especially at higher temperatures.[3] If you suspect side reactions, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, though this may require a higher reaction temperature.
- Solvent: Toluene and 1,4-dioxane are common choices. Ensure they are anhydrous, as water can poison the catalyst.[12]
Scenario 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
You observe some product formation, but a major byproduct is the corresponding compound where the starting halide has been replaced by a hydrogen atom.
Mechanistic Insight
Hydrodehalogenation can occur via several pathways, but a common one in Buchwald-Hartwig amination involves β-hydride elimination from the palladium-amide intermediate.[4] This is more competitive when the desired reductive elimination is slow.
Caption: Competing pathways from the key palladium intermediate.
Optimization Strategy
The goal is to accelerate reductive elimination relative to side reactions.
1. Increase Ligand Bulk: This is the most effective strategy. A bulkier ligand forces the aryl and amine groups on the palladium center closer together, promoting the bond-forming reductive elimination step.
- Action: If you are using a less bulky ligand like P(tBu)₃, switch to a biaryl phosphine ligand like RuPhos or BrettPhos.[3][7]
2. Modify the Base: The choice of base can influence the equilibrium between different catalyst intermediates.
- Action: Using a weaker base like K₃PO₄ may slow down the overall reaction but can sometimes improve selectivity by disfavoring the pathway leading to the side product.
3. Lower the Temperature: While often reducing the overall rate, lower temperatures can sometimes disproportionately slow down the undesired side reaction, improving the overall yield of the desired product.
Part 3: Recommended Starting Protocols
These protocols are designed as robust starting points for your initial screening experiments. Always perform reactions on a small scale first.
Protocol 1: Buchwald-Hartwig Amination Screening
This protocol is for coupling your aryl halide (Ar-X) with an amine (R₂NH).
-
Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the appropriate Buchwald Precatalyst (e.g., XPhos Pd G3, 2 mol %), and the corresponding ligand (e.g., XPhos, 4 mol %).
-
Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.
-
Reagent Addition: Add the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), and anhydrous solvent (e.g., Toluene, 0.2 M).
-
Reaction: Stir the mixture at the desired temperature (start with 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
Protocol 2: Suzuki-Miyaura Coupling Screening
This protocol is for coupling your aryl halide (Ar-X) with a boronic acid (R-B(OH)₂).
-
Setup: To an oven-dried vial, add the aryl halide (1.0 equiv), boronic acid (1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol %), and base (e.g., K₂CO₃, 3.0 equiv).
-
Inerting: Seal and purge the vial with argon or nitrogen.
-
Solvent Addition: Add a degassed solvent mixture, typically a 3:1 to 5:1 ratio of an organic solvent to water (e.g., Dioxane/H₂O).[13]
-
Reaction: Heat the mixture (typically 90-110 °C) and monitor for completion.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
troubleshooting purification of 2-Fluoro-6-nitro-N-phenylbenzamide analogs
An In-Depth Guide to the Purification of 2-Fluoro-6-nitro-N-phenylbenzamide Analogs
From the Desk of the Senior Application Scientist
Welcome to our technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers in pharmaceutical development who work with challenging intermediates. The this compound scaffold and its analogs are critical building blocks, particularly in the synthesis of targeted therapies.[1][2] However, their unique combination of functional groups—a polar nitro group, a hydrogen-bond-capable amide linkage, and an electron-withdrawing fluorine atom—presents distinct purification challenges.[3]
The ultimate success of your synthesis, whether for mechanistic studies or preclinical trials, hinges on the purity of these intermediates. Even trace impurities can lead to ambiguous results, introduce safety concerns, or complicate subsequent reaction steps.[1][4] This guide is designed to move beyond generic protocols. It provides a framework for logical troubleshooting and methodical optimization, grounded in the physicochemical properties of this specific class of molecules. Here, we will dissect common problems, explain the causality behind them, and offer field-proven solutions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, hands-on problems you may encounter during the purification of this compound analogs.
Question 1: My crude product is a persistent oil or a sticky solid after the initial work-up. What's causing this and how can I solidify it?
Answer: This is one of the most common issues and typically points to one of three culprits: residual solvent, low-melting point impurities, or an incomplete reaction.
-
Probable Cause 1: Residual Organic Solvents. Solvents used in the reaction or extraction (e.g., THF, DCM, Ethyl Acetate) can become trapped within the crude product matrix, preventing crystallization.
-
Solution:
-
High-Vacuum Drying: Ensure the product is dried under a high vacuum for several hours, potentially with gentle heating (e.g., 30-40°C), provided the compound is thermally stable.
-
Trituration: This is a highly effective technique. Add a non-polar solvent in which your product is insoluble, such as hexanes or petroleum ether.[5] Stir the oily mixture vigorously. The non-polar solvent will dissolve non-polar impurities and residual organic solvents, often inducing the desired product to precipitate or solidify. The solid can then be collected by filtration.
-
-
Probable Cause 2: Unreacted Starting Materials or Byproducts. If the reaction has not gone to completion, the presence of starting materials can act as an impurity that disrupts the crystal lattice of your product, resulting in an oil.
-
Solution:
-
Reaction Monitoring: Before work-up, always check for reaction completion using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7]
-
Aqueous Wash: During the liquid-liquid extraction, perform washes tailored to remove specific starting materials. For example, a dilute acid wash (e.g., 1M HCl) can remove basic starting materials, while a dilute base wash (e.g., 5% NaHCO₃) can remove acidic starting materials or byproducts like nitrophenols.[8][9]
-
Question 2: My compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography. How can I fix this?
Answer: Streaking is a classic sign of undesirable interactions between your compound and the stationary phase, which is typically acidic silica gel. The polar nitro and amide groups in your molecule are the likely cause.
-
Probable Cause 1: Strong Adsorption to Silica. The amide and nitro functionalities can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to tailing or streaking.[10]
-
Solution:
-
Increase Eluent Polarity: A solvent system that is not polar enough will result in the compound sticking to the column.[7] Gradually increase the polarity. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol gradient.
-
Mobile Phase Modifier: Add a small amount of a modifier to the eluent to mask the active sites on the silica.
-
For neutral or basic analogs, add ~0.5-1% triethylamine (TEA) to the mobile phase. This will compete for the acidic sites on the silica.
-
For acidic analogs, add ~0.5-1% acetic acid or formic acid to improve peak shape.
-
-
Change the Stationary Phase: If modifying the mobile phase is ineffective, the issue lies with the silica itself.
-
Neutral Alumina: Alumina is a good alternative for separating polar compounds and is less acidic than silica.[5]
-
Reverse-Phase Chromatography (C18): For highly polar analogs, reverse-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase (like water/acetonitrile), is an excellent option.[11][12]
-
-
Question 3: I suspect my product is decomposing on the silica gel column. What are the signs and what should I do?
Answer: Decomposition on silica is a serious risk, especially for nitro-containing aromatic compounds.[10][13] The acidity of the silica gel can catalyze degradation, often observed as new, more polar spots appearing on TLC as the column runs, or a significant loss of material.
-
Probable Cause: Acidity of the Stationary Phase. Standard silica gel has a pH of around 4-5, which can be sufficient to degrade sensitive functionalities.
-
Solution:
-
Use Deactivated Silica/Alumina: As mentioned above, use silica gel that has been pre-treated with a base like triethylamine or switch to neutral alumina.
-
Prioritize Recrystallization: If the compound is solid, recrystallization is the preferred purification method as it avoids interaction with acidic stationary phases.[8][14] It is often faster, more scalable, and more economical than chromatography.
-
Minimize Contact Time: If chromatography is unavoidable, run the column as quickly as possible (flash chromatography) to minimize the time your compound spends on the stationary phase.
-
Question 4: After purification, my product is still a pale yellow or brown color. How can I remove these colored impurities?
Answer: The color often originates from nitrophenolic species or other highly conjugated oxidation byproducts formed during the nitration step or subsequent reactions.[9]
-
Probable Cause: Acidic, Colored Byproducts. Nitrophenols are acidic and often intensely colored.
-
Solution:
-
Dilute Base Wash: During the initial work-up, a wash with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution can deprotonate these acidic impurities, making them water-soluble and easily removed into the aqueous layer.[9]
-
Activated Carbon (Charcoal) Treatment: If the color persists in the solid product, it can often be removed during recrystallization. Dissolve the crude product in the minimum amount of hot solvent, then add a small amount (1-2% by weight) of activated carbon. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. The colored impurities adsorb to the surface of the carbon. Allow the filtrate to cool and crystallize.
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy to approach the purification of a novel this compound analog?
A1: A systematic, multi-step approach is always best. Start with simple, scalable methods before moving to more complex ones.
Diagram: General Purification & Analysis Workflow
Caption: A systematic workflow for purifying and validating novel benzamide analogs.
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice depends on the physical state of your crude product and the nature of the impurities. Recrystallization is preferred for solid materials if a suitable solvent can be found, as it is often more efficient and scalable.[15][16] Chromatography is more versatile and can separate components of complex mixtures, including oils.
Diagram: Decision Tree for Purification Method Selection
Caption: A decision logic for selecting the primary purification technique.
Q3: What analytical techniques are essential for assessing the purity of my final compound?
A3: A combination of techniques is required for unambiguous purity assessment and structural confirmation, as mandated in pharmaceutical development.[4][17]
Table 1: Comparison of Key Analytical Techniques
| Technique | Information Provided | Primary Use | Advantages | Limitations |
| HPLC-UV | Quantitative purity (e.g., % area), detection of non-volatile impurities. | Purity assessment and quantification. | High resolution and accuracy, robust.[6][17] | Requires method development. |
| ¹H & ¹⁹F NMR | Structural confirmation, detection of proton/fluorine-containing impurities. | Identity confirmation. | Provides detailed structural information.[18] | Less sensitive for impurity quantification unless using qNMR. |
| LC-MS | Molecular weight confirmation, identification of impurities and byproducts. | Impurity identification. | High sensitivity, provides molecular weight of unknown peaks.[17] | Response can be non-quantitative. |
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol is designed for a solid, crude this compound analog that has significant impurities.
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile) at room temperature and upon heating.[8][14] An ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place 1.0 g of the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Decolorization (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add ~10-20 mg of activated carbon. Reheat the mixture to boiling for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[16] Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under a vacuum to a constant weight.[15] Analyze by HPLC and NMR to confirm purity and identity.
Protocol 2: Flash Column Chromatography
This protocol is for separating a mixture when recrystallization is not feasible.
-
TLC Analysis: Determine the optimal solvent system using TLC. The ideal eluent should give your product a Retention Factor (Rf) of ~0.25-0.35.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the least polar component of your eluent system (e.g., hexane). Ensure there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This method often yields better separation.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[7]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Dry the final product under a high vacuum.
Table 2: Recommended Starting Solvent Systems for Column Chromatography
| Polarity | Solvent System (v/v) | Notes |
| Low to Medium | Hexane : Ethyl Acetate (Gradient from 9:1 to 1:1) | A standard starting point for many organic compounds. |
| Medium to High | Dichloromethane : Methanol (Gradient from 100:0 to 95:5) | Effective for more polar benzamide analogs.[5] |
| High (Modified) | Dichloromethane : Methanol + 0.5% Triethylamine | Use if streaking is observed on TLC. |
Protocol 3: Purity Assessment by Reverse-Phase HPLC
This is a general method for assessing the final purity of your compound.
-
HPLC System: Standard HPLC with a UV detector.[6]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).
-
Example Gradient: Start at 60:40 Water:Acetonitrile, ramp to 10:90 Water:Acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a ~1 mg/mL solution of your compound in acetonitrile or a 50:50 acetonitrile/water mixture.
-
Analysis: Inject the sample. The purity is typically reported as the area percentage of the main peak. For regulatory filings, a reference standard is required for true quantification.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 5. cup.edu.cn [cup.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. shyzchem.com [shyzchem.com]
- 16. benchchem.com [benchchem.com]
- 17. jocpr.com [jocpr.com]
- 18. benchchem.com [benchchem.com]
stability issues of 2-Fluoro-6-nitro-N-phenylbenzamide under acidic conditions
Welcome to the technical support center for 2-Fluoro-6-nitro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. While specific degradation kinetics for this compound are not extensively published, this document synthesizes established principles of medicinal chemistry and forced degradation to provide a robust framework for your experimental design and troubleshooting.[1][2][3][4][5]
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue: Rapid or Unexpected Degradation in Acidic Media
Symptom: You observe a rapid loss of the parent compound (this compound) with the appearance of one or more new peaks in your analytical run (e.g., HPLC, LC-MS) after exposure to acidic conditions.
Root Cause Analysis:
The primary suspect for the instability of this compound in an acidic environment is the hydrolysis of the amide bond. The presence of ortho-fluoro and nitro groups can influence the reactivity of the amide linkage.
-
Acid-Catalyzed Hydrolysis: The amide bond is susceptible to hydrolysis under acidic conditions. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Electronic Effects of Substituents: The nitro group (-NO₂) is a strong electron-withdrawing group, which can influence the electron density around the amide bond. The fluorine atom, also electron-withdrawing, further modifies the electronic environment.
-
Steric Hindrance: The ortho-position of the substituents may introduce steric hindrance, potentially affecting the rate of hydrolysis compared to a para- or meta-substituted analogue.
Proposed Degradation Pathway:
The most probable degradation pathway is the cleavage of the amide bond to yield 2-fluoro-6-nitrobenzoic acid and aniline.
Caption: Proposed acid-catalyzed hydrolysis of this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound under acidic conditions?
Based on fundamental organic chemistry principles, the most probable degradation products are 2-fluoro-6-nitrobenzoic acid and aniline, resulting from the hydrolysis of the amide bond.
Q2: How do the ortho-fluoro and nitro groups affect the stability of the amide bond?
The electron-withdrawing nature of both the fluoro and nitro groups can decrease the basicity of the amide nitrogen, potentially making the initial protonation step of hydrolysis less favorable. However, these groups also increase the electrophilicity of the carbonyl carbon, which could accelerate the nucleophilic attack by water. The net effect on the hydrolysis rate is a balance of these electronic influences and any steric hindrance provided by the ortho substituents.
Q3: What are the recommended storage and handling conditions for this compound in acidic solutions?
If you need to prepare acidic solutions of this compound, it is recommended to prepare them fresh and use them immediately. If short-term storage is necessary, keep the solution at a low temperature (2-8 °C) to minimize the rate of degradation. For long-term storage, the compound should be kept in its solid, powdered form in a cool, dry, and dark place.[6][7]
Q4: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[1][2] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and effective technique.[8]
-
Method Development: The goal is to achieve baseline separation between the parent peak and all degradation product peaks. This typically involves screening different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with acid modifiers like formic acid or trifluoroacetic acid) and stationary phases (e.g., C18, C8, Phenyl-Hexyl).
-
Forced Degradation: To generate the degradation products needed for method development, you can perform a forced degradation study.[3][4][5] This involves exposing the compound to various stress conditions, including acid hydrolysis, to an extent that generates a modest amount of degradation (typically 5-20%).[2]
Part 3: Experimental Protocols and Data Management
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a systematic approach to investigating the stability of this compound in acidic conditions.
Objective: To determine the degradation profile of this compound under acidic stress and to generate degradation products for analytical method development.
Materials:
-
This compound (high purity, ≥98.0%)[9]
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sulfuric acid (H₂SO₄), 0.1 M and 1 M
-
Sodium hydroxide (NaOH) for neutralization
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA or MS detector
Workflow:
Caption: Workflow for an acid-based forced degradation study.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Stress Sample Preparation: For each acid condition (0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄, 1 M H₂SO₄), add a known volume of the stock solution to a volumetric flask and add the acid solution to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubation: Incubate the stress samples at both room temperature and an elevated temperature (e.g., 60°C). Also, include a control sample (drug in solvent without acid) at each temperature.
-
Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Analysis: Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze using a developed HPLC method.
Data Presentation
The results of the forced degradation study should be summarized in a clear and organized manner.
Table 1: Summary of Acidic Forced Degradation Study
| Stress Condition | Temperature (°C) | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation (%) |
| 0.1 M HCl | Room Temp | 24 | ||||
| 0.1 M HCl | 60 | 8 | ||||
| 1 M HCl | Room Temp | 24 | ||||
| 1 M HCl | 60 | 8 | ||||
| 0.1 M H₂SO₄ | Room Temp | 24 | ||||
| 0.1 M H₂SO₄ | 60 | 8 | ||||
| 1 M H₂SO₄ | Room Temp | 24 | ||||
| 1 M H₂SO₄ | 60 | 8 |
References
- 1. benchchem.com [benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [wap.guidechem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. nbinno.com [nbinno.com]
preventing byproduct formation with 2-Fluoro-6-nitro-N-phenylbenzamide
Welcome to the technical support center for 2-Fluoro-6-nitro-N-phenylbenzamide (FNPA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you anticipate, troubleshoot, and prevent the formation of common byproducts.
Introduction: Understanding the Reactivity of FNPA
This compound (CAS 870281-83-7) is a key building block in modern organic synthesis, notably as an intermediate for pharmaceuticals like Idelalisib.[1] Its utility stems from the specific arrangement of its functional groups: an N-phenylbenzamide backbone, a nitro group, and a fluorine atom.[1] The powerful electron-withdrawing effects of the ortho-nitro group and the ortho-fluorine atom render the aromatic ring electron-deficient. This electronic environment dictates the molecule's primary modes of reactivity and is the root cause of potential side reactions.
This guide provides a series of troubleshooting questions and detailed answers to help you maintain high purity and yield in your experiments.
Diagram: Key Reactive Sites of this compound
Caption: Key reactive sites on the FNPA molecule.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues encountered during common transformations involving FNPA.
Category 1: Byproducts in Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is the most common reaction performed on FNPA, where a nucleophile displaces the fluoride ion. The reaction is highly favorable because the ortho-nitro group stabilizes the negatively charged intermediate (Meisenheimer complex).[2][3]
Question 1: I am attempting to substitute the fluorine atom with an amine nucleophile, but my yield is low and I see multiple spots on my TLC plate. What is going wrong?
Answer: Low yields and multiple byproducts in SNAr reactions with FNPA typically stem from three issues: suboptimal reaction conditions, steric hindrance, or competing side reactions.
-
Causality: The success of an SNAr reaction depends on the nucleophile being able to attack the carbon bearing the fluorine. The reaction is heavily influenced by the choice of base, solvent, and temperature. An incorrect base can deprotonate other parts of the molecule or be too weak to facilitate the reaction. The solvent must be polar and aprotic to solvate the cation of the base without quenching the nucleophile.
-
Troubleshooting Steps:
-
Evaluate Your Base: Use a non-nucleophilic base that is strong enough to deprotonate your nucleophile (if necessary) but won't compete in the reaction. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Avoid strong, nucleophilic bases like NaOH or KOH if your nucleophile is sensitive.
-
Check Your Solvent: Aprotic polar solvents like DMSO, DMF, or NMP are ideal. They effectively dissolve the reactants and stabilize the charged intermediate.
-
Control the Temperature: While some heating is often required, excessive temperatures (>120 °C) can promote decomposition and the formation of tar-like byproducts. Start at a moderate temperature (e.g., 80 °C) and monitor the reaction by TLC or LC-MS.
-
Consider Steric Hindrance: The ortho-nitro group provides electronic activation but also significant steric bulk. If your nucleophile is very large, the reaction rate will be slow. In such cases, longer reaction times or slightly higher temperatures may be necessary.
-
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, DMF, NMP | Aprotic polar solvents stabilize the Meisenheimer complex intermediate.[2] |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Non-nucleophilic bases prevent competition with the primary nucleophile. |
| Temperature | 60 - 100 °C | Provides sufficient energy for activation while minimizing decomposition. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative side reactions, especially if the nucleophile is sensitive. |
Question 2: My LC-MS analysis shows a product where the nitro group has been reduced to an amine, but my goal was to substitute the fluorine. How can I prevent this unwanted reduction?
Answer: This indicates that your reaction conditions are unintentionally promoting the reduction of the highly sensitive nitro group.
-
Causality: Certain nucleophiles, particularly those that can act as reducing agents (like some thiols or hydrazines), or contaminants in your reagents can reduce the nitro group. Additionally, if you are using catalytic methods, the catalyst itself might be the culprit.
-
Preventative Measures:
-
Screen Your Nucleophile: If the nucleophile itself is the reducing agent, you may need to find a synthetic equivalent or use a protecting group strategy, though this adds steps.
-
Purify Reagents: Ensure your solvent and nucleophile are free from metal contaminants that could catalyze reduction.
-
Avoid Reductive Conditions: Do not use reagents commonly associated with nitro reduction (e.g., H₂, metal catalysts, strong reducing hydrides) in your SNAr step. If a subsequent reduction is planned, it must be performed as a separate, distinct step after the SNAr is complete.
-
Category 2: Byproducts during Reactions Involving the Nitro Group
The selective reduction of the nitro group to an amine is a critical transformation, yielding 2-amino-6-fluoro-N-phenylbenzamide, a valuable intermediate.
Question 3: I am reducing the nitro group using catalytic hydrogenation (H₂/Pd/C), but I am observing significant hydrodefluorination (loss of the fluorine atom). How can I achieve selective reduction?
Answer: Hydrodefluorination is a known side reaction during the catalytic hydrogenation of aromatic fluorides. The choice of catalyst and reaction conditions is critical for selectivity.
-
Causality: Palladium on carbon (Pd/C) is a highly active catalyst that can cleave C-F bonds, especially under forcing conditions (high pressure or temperature) or in the presence of certain additives.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting hydrodefluorination during nitro reduction.
Category 3: Stability and Synthesis of FNPA
Question 4: I am concerned about the stability of the amide bond. Under what conditions might it hydrolyze?
Answer: The N-phenylbenzamide linkage in FNPA is generally robust. However, it is not indestructible and will cleave under harsh hydrolytic conditions.
-
Causality: Amide hydrolysis proceeds via nucleophilic acyl substitution, with water acting as the nucleophile.[5] The reaction is catalyzed by strong acid or strong base and typically requires heat.[6][7] The N-phenyl group in FNPA delocalizes the nitrogen's lone pair into the aromatic ring, which strengthens the amide C-N bond and makes it more resistant to hydrolysis compared to a simple alkyl amide.[8]
-
Conditions to Avoid:
-
Strong Aqueous Acid: Refluxing in concentrated HCl or H₂SO₄ will lead to cleavage, yielding 2-fluoro-6-nitrobenzoic acid and aniline.
-
Strong Aqueous Base: Heating with concentrated NaOH or KOH will result in the formation of the corresponding carboxylate salt and aniline.[6]
-
-
Practical Implication: Most organic reactions (like the SNAr and nitro reductions discussed) are performed under conditions that are not harsh enough to cause significant amide hydrolysis. This side reaction is more of a concern during workup. Avoid using strong acids or bases to wash your organic layers if your product is sensitive. Use milder alternatives like saturated sodium bicarbonate or dilute ammonium chloride solutions.
Question 5: I need to synthesize FNPA in my lab. What is a reliable method to form the amide bond cleanly and avoid byproducts?
Answer: The most common and reliable method is to activate the carboxylic acid (2-fluoro-6-nitrobenzoic acid) before reacting it with aniline. Direct condensation of the acid and amine requires very high temperatures and is not recommended.[9][10]
-
Causality: A carboxylic acid's hydroxyl group is a poor leaving group. It must be converted into a better one. The most straightforward way is to convert it to an acyl chloride. This creates a highly electrophilic carbonyl carbon that reacts readily with the amine nucleophile (aniline).
-
Recommended Protocol: See Appendix A for a detailed, step-by-step procedure. The key is a two-step, one-pot process:
-
Activation: React 2-fluoro-6-nitrobenzoic acid with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 2-fluoro-6-nitrobenzoyl chloride in situ.
-
Coupling: Slowly add aniline to the reaction mixture. A non-nucleophilic base, such as pyridine or triethylamine, is included to scavenge the HCl byproduct generated during the reaction.[9] This prevents the HCl from protonating the aniline, which would render it non-nucleophilic.
-
Appendix A: Detailed Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on FNPA
This protocol describes a general method for reacting FNPA with a generic primary amine (R-NH₂). Conditions should be optimized for specific substrates.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq) and the amine nucleophile (R-NH₂, 1.2 eq).
-
Solvent: Add anhydrous dimethylformamide (DMF) to create a 0.2 M solution with respect to FNPA.
-
Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature and pour it into ice-water. A precipitate should form. Filter the solid, wash thoroughly with water, and then with a cold, non-polar solvent like hexane or diethyl ether to remove non-polar impurities.
-
Purification: Dry the crude solid. If necessary, purify further by recrystallization (e.g., from ethanol) or silica gel chromatography.
Protocol 2: Selective Reduction of the Nitro Group of FNPA (Fe/NH₄Cl Method)
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagents: Add ammonium chloride (NH₄Cl, 4.0 eq) and iron powder (Fe, 5.0 eq).
-
Reaction: Heat the vigorously stirred suspension to reflux (approx. 80-90 °C).
-
Monitoring: The reaction is often exothermic. Monitor by TLC or LC-MS for the disappearance of the starting material (typically 1-3 hours).
-
Workup: Cool the reaction to room temperature and filter the mixture through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with ethanol or ethyl acetate.
-
Extraction: Combine the filtrates and remove the organic solvent under reduced pressure. The remaining aqueous solution can be extracted with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, 2-amino-6-fluoro-N-phenylbenzamide. Purify as needed by chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amide - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Refining Workup Procedures for 2-Fluoro-6-nitro-N-phenylbenzamide Synthesis
Welcome to the dedicated technical support guide for the synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide (CAS 870281-83-7). This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the critical post-reaction workup and purification stages. The inherent challenges of this synthesis, primarily arising from sterically hindered and electronically deactivated substrates, demand a nuanced approach to achieve high purity and yield.[1][2] This guide provides in-depth, field-proven solutions to common issues encountered during the isolation and purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method is the N-acylation of aniline with 2-fluoro-6-nitrobenzoyl chloride. This is typically a two-step, one-pot process where 2-fluoro-6-nitrobenzoic acid is first converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of aniline in the presence of a base.
Q2: Why is the workup for this reaction particularly challenging?
The main challenges stem from three factors:
-
Unreacted Starting Materials: The steric hindrance around the carbonyl group of the acyl chloride can lead to incomplete reactions, leaving both unreacted aniline and 2-fluoro-6-nitrobenzoic acid (from hydrolysis of the acyl chloride) in the crude mixture.[1]
-
Hydrolysis: The acyl chloride intermediate is highly sensitive to moisture and can readily hydrolyze back to the corresponding carboxylic acid, which must be removed.[3]
-
Product Solubility: The product is a solid with specific solubility characteristics, which can make purification by recrystallization non-trivial, often leading to issues like "oiling out" or poor crystal formation.[4][5][6]
Q3: What are the expected impurities after the initial reaction?
Your crude product will likely contain a mixture of:
-
Desired Product: this compound
-
Unreacted Aniline: A basic impurity.
-
Unreacted/Hydrolyzed 2-Fluoro-6-nitrobenzoic Acid: An acidic impurity.
-
Residual Salts: From the base used in the acylation and quenching steps (e.g., triethylammonium chloride).
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental failures in a question-and-answer format, focusing on the causal chemistry and providing actionable solutions.
Issue 1: Low or No Product Yield After Workup
Q: I've completed the reaction, but after extraction and concentration, my isolated yield is significantly lower than expected. Where could the product have been lost?
A: Significant product loss during workup is often traced back to the aqueous extraction steps. Several factors could be at play:
-
Cause 1: Emulsion Formation: The presence of both acidic and basic starting materials, along with fine precipitates, can lead to the formation of a stable emulsion during the initial aqueous washes. Aggressive shaking is a common culprit. This emulsion traps the organic layer, making phase separation difficult and leading to physical loss of product.
-
Solution: To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently rather than shaking. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
-
Cause 2: Incorrect pH of Aqueous Washes: While acidic and basic washes are essential for removing impurities, using overly harsh conditions can, in rare cases, promote hydrolysis of the amide product, especially if heated.
-
Solution: Use mild washing agents. For removing aniline, a 1M HCl solution is sufficient. For removing the carboxylic acid, a saturated sodium bicarbonate (NaHCO₃) solution is preferred over stronger bases like NaOH, as it is less likely to attack the amide bond.[3]
-
-
Cause 3: Premature Product Precipitation: If the concentration of your product in the organic solvent is very high, it may begin to precipitate during the washing steps, particularly during the cold brine wash. These fine solids can get trapped at the interface and be discarded with the aqueous layer.
-
Solution: Ensure you use an adequate volume of extraction solvent (e.g., Ethyl Acetate or Dichloromethane) to keep the product fully dissolved throughout the washing protocol. If precipitation is observed, add more fresh solvent to redissolve it before proceeding.
-
Issue 2: Persistent Impurities in the Final Product
Q: My NMR/LCMS analysis shows the final product is contaminated with starting materials, even after a standard workup. How can I improve my purification?
A: This indicates that the washing steps were insufficient. The key is a systematic, multi-step washing procedure designed to target specific impurities.
-
Problem: Aniline Contamination (Base)
-
Explanation: Aniline is basic due to the lone pair on the nitrogen atom. An acidic wash will protonate it, forming the anilinium salt, which is highly soluble in water.
-
Refined Protocol: After quenching the reaction, extract the product into an organic solvent like ethyl acetate. Wash the organic layer twice with 1M HCl. This ensures complete removal of any residual aniline.
-
-
Problem: 2-Fluoro-6-nitrobenzoic Acid Contamination (Acid)
-
Explanation: The carboxylic acid is acidic. A basic wash will deprotonate it, forming the corresponding carboxylate salt, which will partition into the aqueous layer.
-
Refined Protocol: Following the acid wash, wash the organic layer twice with a saturated solution of NaHCO₃. You will likely observe CO₂ evolution (bubbling) as the bicarbonate neutralizes any remaining acid. Continue washing until no more gas evolves. Finally, wash with brine to remove residual water and salts.[3]
-
Issue 3: Challenges in Recrystallization
Q: I've isolated my crude solid, but I'm struggling with recrystallization. The product either "oils out" or fails to crystallize at all. What should I do?
A: Recrystallization is a powerful technique but requires careful solvent selection and execution. Amides can sometimes be challenging to crystallize.[7]
-
Problem: The Product "Oils Out"
-
Explanation: "Oiling out" occurs when the crude solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the product's melting point.[6]
-
Solution 1: Slow Down Cooling: Rapid cooling is a primary cause. Allow the hot, clear solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask with paper towels can help.[6]
-
Solution 2: Adjust the Solvent System: The boiling point of your chosen solvent may be too high. Consider using a solvent with a lower boiling point. Alternatively, the issue can be resolved by using a solvent pair. Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethanol, ethyl acetate) and then slowly add a hot "poor" solvent (e.g., hexanes, water) until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[6]
-
-
Problem: No Crystals Form Upon Cooling
-
Explanation: This usually means too much solvent was used, and the solution is not saturated enough for crystals to form.
-
Solution 1: Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. If you have a pure sample, adding a tiny "seed crystal" can also initiate crystallization.
-
Solution 2: Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or by using a rotary evaporator. Then, attempt the cooling process again.
-
Data Presentation
Table 1: Recommended Solvents for Workup & Purification
| Step | Solvent/Reagent | Purpose | Key Considerations |
| Extraction | Ethyl Acetate (EtOAc) | Primary organic solvent | Good solubility for the product, lower boiling point than DMF/DMSO. |
| Dichloromethane (DCM) | Alternative organic solvent | Higher density than water, can be more effective for some extractions. | |
| Acid Wash | 1M Hydrochloric Acid (HCl) | Removal of aniline | Ensures complete protonation and removal of basic impurities. |
| Base Wash | Saturated Sodium Bicarbonate (NaHCO₃) | Removal of carboxylic acid | Mild base, minimizes risk of amide hydrolysis. CO₂ evolution is a visual cue. |
| Drying | Anhydrous Sodium/Magnesium Sulfate (Na₂SO₄/MgSO₄) | Removal of residual water | Essential step before solvent evaporation to get a dry, crude solid. |
| Recrystallization | Ethanol/Water | Solvent Pair | Good for moderately polar compounds. Dissolve in hot ethanol, add hot water. |
| Ethyl Acetate/Hexanes | Solvent Pair | Good for compounds with intermediate polarity. Dissolve in hot EtOAc, add hexanes. |
Visualized Workflows & Logic
Experimental Workflow Diagram
This diagram illustrates the standard sequence for the workup and purification of this compound.
Caption: Standard workup and purification workflow.
Troubleshooting Decision Tree for Recrystallization
This diagram provides a logical path to solving common recrystallization problems.
Caption: Decision tree for troubleshooting recrystallization.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup Procedure
-
Quench: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice bath. Slowly and carefully add deionized water to quench any unreacted acyl chloride and excess base.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and shake gently to extract the product. Allow the layers to separate. If an emulsion forms, add brine to help break it. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine & Wash (Acid): Combine all organic extracts. Wash the combined organic layer with 1M HCl (2x). This will remove the unreacted aniline.
-
Wash (Base): Wash the organic layer with saturated NaHCO₃ solution (2x) or until no further gas evolution is observed. This removes the unreacted 2-fluoro-6-nitrobenzoic acid.
-
Wash (Brine): Wash the organic layer once with brine to remove the bulk of the dissolved water.
-
Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.
Protocol 2: Purification by Two-Solvent Recrystallization (Ethanol/Water Example)
-
Dissolution: Place the crude solid into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just fully dissolve the solid.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide
Welcome to the dedicated technical support guide for the synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide (CAS: 870281-83-7). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we dissect common challenges, offer evidence-based solutions, and provide a framework for robust experimental design.
The synthesis of this molecule, a key intermediate in the preparation of pharmaceuticals like Idelalisib, appears straightforward on paper: an amide coupling between 2-fluoro-6-nitrobenzoic acid and aniline.[1][2] However, the unique electronic and steric properties of the starting material present significant practical hurdles that can lead to low yields and purification difficulties. This guide provides the in-depth insights needed to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The principal difficulty is steric hindrance . The carboxylic acid group on 2-fluoro-6-nitrobenzoic acid is flanked by two ortho substituents: a fluorine atom and a nitro group.[3][4] These groups physically obstruct the approach of the aniline nucleophile to the activated carbonyl center, significantly slowing down the rate of the desired amide bond formation.[5][6] This steric congestion necessitates carefully optimized reaction conditions and the selection of highly efficient coupling reagents to achieve satisfactory yields.
Q2: What are the most common synthetic routes for this amide coupling?
There are two main strategies for the amidation, differing in how the carboxylic acid is activated:
-
Conversion to Acyl Chloride: This is a classic method where 2-fluoro-6-nitrobenzoic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to form the highly reactive 2-fluoro-6-nitrobenzoyl chloride.[1] This intermediate then readily reacts with aniline.
-
Direct Coupling with Peptide Reagents: This modern approach avoids the isolation of the acyl chloride. The carboxylic acid and aniline are mixed in the presence of a "coupling reagent" that activates the acid in situ. Common reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (N,N'-Diisopropylcarbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole).[1][7]
Q3: Which coupling reagents are most effective for overcoming the steric hindrance in this reaction?
While standard carbodiimides can work, sterically hindered couplings often benefit from more potent reagent systems. The choice of reagent is critical and can be the difference between a failed reaction and a high-yielding synthesis.
| Reagent System | Acronym | Byproduct Type | Advantages | Disadvantages |
| Thionyl Chloride / DMF | SOCl₂ | Gaseous (SO₂, HCl) | Highly reactive intermediate; inexpensive. | Harsh conditions; moisture sensitive; requires handling of corrosive SOCl₂. |
| EDC / HOBt | EDC | Water-soluble urea | Mild conditions; byproduct easily removed by aqueous workup. | Can be less effective for severely hindered substrates; potential for side reactions.[8] |
| DIC / HOPO | DIC | Organic-soluble urea | HOPO (2-Hydroxypyridine-N-oxide) has been shown to be effective in aqueous media and for sterically demanding acids.[7] | DIC byproduct can be difficult to remove without chromatography. |
| HATU / Base | HATU | Water-soluble urea | Highly efficient for sterically hindered couplings; fast reaction rates; low racemization.[8] | More expensive than other reagents. |
| COMU / Base | COMU | Water-soluble urea | Excellent performance for challenging couplings, often superior to HATU.[7] | High cost. |
Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-Methylimidazole (NMI) is typically used.
Q4: What are the critical safety considerations for this synthesis?
-
Reagents: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (HCl, SO₂, CO, CO₂). They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Nitroaromatics: 2-Fluoro-6-nitrobenzoic acid and the final product are nitroaromatic compounds. While not explosive under these conditions, nitroaromatics are generally considered toxic and should be handled with care to avoid inhalation or skin contact.
-
Solvents: Anhydrous solvents are often required. Ensure proper handling and storage to prevent moisture contamination, which can quench reactive intermediates.
Troubleshooting Guide: Overcoming Common Experimental Failures
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
This is the most common issue, often stemming from inefficient activation or the inherent steric hindrance.
-
Probable Cause A: Incomplete Carboxylic Acid Activation.
-
Diagnosis: Analysis of the crude reaction mixture (by TLC or LC-MS) shows a large amount of unreacted 2-fluoro-6-nitrobenzoic acid.
-
Solution:
-
If using SOCl₂/Oxalyl Chloride: Ensure the reagents are fresh and the reaction is performed under strictly anhydrous conditions. Confirm that a catalytic amount of DMF was added, as it is essential for the formation of the Vilsmeier reagent, the true activating species. Consider a modest increase in reaction temperature (e.g., from room temperature to 40-50 °C) or extending the reaction time before adding aniline.[1]
-
If using Coupling Reagents (EDC, HATU, etc.): Switch to a more powerful reagent known for its efficacy in hindered couplings, such as HATU or COMU.[7][8] Also, ensure the stoichiometry is correct (typically 1.1-1.2 equivalents of the coupling reagent).
-
-
-
Probable Cause B: Steric Hindrance Inhibiting Nucleophilic Attack.
-
Diagnosis: Both starting materials (acid and aniline) are consumed, but the yield of the desired product is low, and multiple unidentified side products may be present. This indicates the activated intermediate is being consumed by side reactions faster than by the desired reaction with aniline.
-
Solution:
-
Increase Reaction Concentration: Running the reaction at a higher molarity can favor the bimolecular reaction between the activated acid and aniline over unimolecular decomposition pathways.
-
Optimize Temperature: While higher temperatures can sometimes overcome activation energy barriers, they can also promote side reactions. A systematic screen from room temperature up to the reflux temperature of the solvent (e.g., THF, DCM, or ACN) is recommended.
-
Add a Non-Nucleophilic Base: Including 1.1-1.5 equivalents of a base like DIPEA or N-methylmorpholine can deprotonate the aniline's ammonium salt (formed with the acid) and increase its effective nucleophilicity without competing in the reaction.
-
-
-
Probable Cause C: Hydrolysis of Reactive Intermediates.
-
Diagnosis: The primary impurity is the starting carboxylic acid, even though activation appeared to proceed.
-
Solution: This is a critical but simple fix. Use freshly distilled, anhydrous solvents (e.g., from a solvent purification system or stored over molecular sieves). Dry all glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Problem 2: Difficult Product Purification
-
Probable Cause A: Contamination with Unreacted Starting Materials.
-
Diagnosis: TLC or NMR of the crude product shows the presence of 2-fluoro-6-nitrobenzoic acid and/or aniline.
-
Solution: A standard liquid-liquid extraction workup is highly effective.
-
Dissolve the crude mixture in an organic solvent like Ethyl Acetate or Dichloromethane.
-
Wash with a dilute acid solution (e.g., 1M HCl) to protonate and remove residual aniline into the aqueous layer.
-
Wash with a mild base solution (e.g., saturated aq. NaHCO₃) to deprotonate and remove residual carboxylic acid into the aqueous layer.
-
Wash with brine, dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), filter, and concentrate.
-
-
-
Probable Cause B: Contamination with Coupling Reagent Byproducts.
-
Diagnosis: The presence of extra peaks in the NMR, often in the aliphatic region, or insoluble material in the crude product.
-
Solution:
-
EDC Byproduct: The urea byproduct of EDC is water-soluble and is effectively removed by the aqueous workup described above.[8]
-
DIC Byproduct: The N,N'-diisopropylurea byproduct has limited solubility in many common solvents. If it precipitates from the reaction mixture, it can be removed by filtration. Otherwise, purification via flash column chromatography is typically required.
-
-
Experimental Protocols & Visualizations
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol is a robust method suitable for larger-scale synthesis.
-
Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2-fluoro-6-nitrobenzoic acid (1.0 eq) and anhydrous Dichloromethane (DCM, ~0.5 M). Add a catalytic amount of DMF (2-3 drops).
-
Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise over 10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The progress can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS for the methyl ester.
-
Amidation: In a separate flask, dissolve aniline (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the acyl chloride is consumed.
-
Workup & Purification: Follow the workup procedure described in "Troubleshooting Problem 2A". The crude product can be further purified by recrystallization (e.g., from Ethanol or Ethyl Acetate/Hexanes).
Protocol 2: Synthesis via HATU Coupling
This protocol is ideal for smaller-scale synthesis where yield and purity are prioritized.
-
To a dry flask, add 2-fluoro-6-nitrobenzoic acid (1.0 eq), HATU (1.1 eq), and aniline (1.1 eq).
-
Dissolve the solids in an anhydrous polar aprotic solvent like DMF or NMP (~0.5 M).
-
Add a non-nucleophilic base, such as DIPEA (2.0 eq), dropwise.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Workup & Purification: Dilute the reaction mixture with Ethyl Acetate and perform the full aqueous workup as described in "Troubleshooting Problem 2A". The water-soluble byproducts from HATU and DIPEA will be removed. The crude product can be purified by flash chromatography or recrystallization.
Visual Schematics
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. One moment, please... [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Benzamide Reagents: Profiling 2-Fluoro-6-nitro-N-phenylbenzamide
In the landscape of medicinal chemistry and synthetic organic chemistry, the benzamide scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2] The selection of a benzamide reagent is a critical decision that dictates synthetic strategy, reaction efficiency, and the physicochemical properties of the final product. This guide provides an in-depth comparison of 2-Fluoro-6-nitro-N-phenylbenzamide, a highly functionalized and reactive intermediate, against other common benzamide reagents. We will dissect the unique interplay of its substituents, provide comparative performance data, and offer field-proven insights to guide researchers in making informed decisions for their synthetic challenges.
Section 1: The Unique Profile of this compound
This compound (CAS 870281-83-7) is more than a simple amide; it is a purpose-built building block for complex molecular architectures.[3][4] Its utility is defined by the strategic placement of its ortho-fluoro and ortho-nitro groups, which impart a unique set of electronic and steric properties.
Deciphering the Structural and Electronic Features
The reactivity of this molecule is a direct consequence of the synergistic effects of its substituents. The fluorine atom and the nitro group are both strongly electron-withdrawing, but they influence the molecule in distinct ways:
-
Fluorine Substitution : The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[5] Its high electronegativity exerts a powerful inductive effect (-I), influencing the acidity of the amide proton and the overall electron density of the aromatic ring. Furthermore, ortho-fluoro substitution has been shown to suppress crystalline disorder, a valuable physical property for material handling and formulation.[6][7][8]
-
Nitro Group : The ortho-nitro group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This dramatically influences the reactivity of the phenyl ring. Critically, the nitro group serves as a versatile synthetic handle, readily reducible to an amine functionality, which opens a pathway for a vast array of subsequent chemical transformations.[3]
The combination of these groups deactivates the aromatic ring towards electrophilic substitution but potentially activates it for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present.
Caption: Electronic contributions of ortho-substituents in this compound.
Primary Applications: A Gateway to Complex Therapeutics
The principal application of this compound is as a key intermediate in the synthesis of complex organic molecules, most notably the PI3Kδ inhibitor, Idelalisib.[3][9] Its high purity (often exceeding 98%) is critical in these multi-step syntheses, as impurities can lead to unwanted side reactions and complicate purification processes, ultimately impacting the efficacy and safety of the final active pharmaceutical ingredient (API).[9]
Section 2: Comparative Benzamide Reagents
To fully appreciate the utility of this compound, it is essential to compare it with other foundational benzamide reagents.
-
2-Nitrobenzamide : This reagent allows for the isolation of the nitro group's electronic influence. It is a valuable precursor for nitrogen-containing heterocycles like quinazolinediones. However, it lacks the modulatory effects of the fluorine atom, such as enhanced lipophilicity and metabolic stability.
-
4-Nitrobenzamide : As a positional isomer of 2-nitrobenzamide, this compound demonstrates the importance of substituent placement. The para-nitro group exerts a different electronic influence on the amide functionality and the ring's reactivity profile compared to the ortho-position.
-
Unsubstituted Benzamide/N-Phenylbenzamide : These serve as the fundamental benchmarks. Their synthesis is well-established through methods like the Schotten-Baumann reaction or direct amidation.[10][11] While versatile, they lack the pre-installed functional handles that make this compound so valuable for complex target-oriented synthesis.
Section 3: Head-to-Head Performance Analysis
The choice of reagent is a strategic decision based on the specific goals of the synthesis. The following table summarizes the key characteristics of these reagents to aid in this selection process.
| Feature | This compound | 2-Nitrobenzamide | 4-Nitrobenzamide |
| CAS Number | 870281-83-7[4] | 610-15-1[12] | 619-80-7[13] |
| Molecular Formula | C₁₃H₉FN₂O₃[4] | C₇H₆N₂O₃[12] | C₇H₆N₂O₃[13] |
| Molecular Weight | 260.22 g/mol [14] | 166.13 g/mol | 166.13 g/mol [13] |
| Appearance | Light yellow powder[3] | Crystalline solid | White powder[13] |
| Key Structural Features | Ortho-F, Ortho-NO₂ | Ortho-NO₂ | Para-NO₂ |
| Primary Reactivity | Nitro group reducible to amine; Fluorine enhances stability | Nitro group reducible to amine | Nitro group reducible to amine |
| Core Application | Intermediate for complex APIs (e.g., Idelalisib)[3][9] | Precursor for heterocycles (e.g., quinazolinediones) | General synthetic intermediate |
| Key Advantage | Pre-functionalized for multi-step synthesis; beneficial physicochemical properties from Fluorine | Activated for cyclization reactions | Standard building block |
Field-Proven Insights: Causality Behind Reagent Selection
-
Choose this compound when:
-
The synthetic target requires an ortho-amino group, which can be unmasked from the nitro group late in the synthesis.
-
Enhanced metabolic stability or specific binding interactions are desired from the fluorine atom in the final molecule.
-
You are engaged in complex, multi-step syntheses where starting with a highly functionalized fragment is more atom-economical.
-
-
Choose 2-Nitrobenzamide or 4-Nitrobenzamide when:
-
The primary goal is to introduce a reducible nitro group without the added complexity or electronic influence of a fluorine atom.
-
The synthesis involves the formation of specific heterocyclic ring systems where the ortho- or para-nitrobenzamide scaffold is a known precursor.
-
-
Choose a simple Benzamide when:
-
The final target molecule does not require further functionalization on the benzoyl moiety.
-
The primary goal is simply to introduce the benzamide pharmacophore without carrying through additional reactive groups.
-
Section 4: Experimental Protocols & Workflows
A self-validating protocol is one where the steps are clear, logical, and lead to a verifiable outcome. Below are representative protocols for the synthesis and modification of benzamides.
Protocol: Reduction of this compound
This protocol describes a standard method for the reduction of the nitro group to an amine, a key transformation for this reagent.
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe, 5.0 eq)
-
Ammonium chloride (NH₄Cl, 1.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound and a 4:1 mixture of Ethanol:Water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with Ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-Amino-6-fluoro-N-phenylbenzamide.
-
Purify the product by silica gel column chromatography as needed.
Protocol: Classic Benzamide Synthesis (Schotten-Baumann Reaction)
This protocol provides a benchmark method for synthesizing a simple benzamide.[10]
Materials:
-
Aniline (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl ether
Procedure:
-
Dissolve aniline in a suitable organic solvent (e.g., DCM) in a flask placed in an ice bath.
-
Add an excess of 10% aqueous NaOH solution.
-
While stirring vigorously, add benzoyl chloride dropwise to the biphasic mixture.
-
Continue stirring for 15-30 minutes after the addition is complete. The absence of the characteristic smell of benzoyl chloride indicates reaction completion.[10]
-
The N-phenylbenzamide product will precipitate as a white solid.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove any remaining NaOH and aniline hydrochloride.
-
Wash with a small amount of cold solvent (e.g., ether) to remove any unreacted benzoyl chloride.
-
Recrystallize the crude product from boiling ethanol to obtain pure N-phenylbenzamide.[10]
Visualization of Workflows
A standardized workflow is crucial for reproducibility in chemical synthesis.
Caption: A typical experimental workflow for organic synthesis and purification.[10]
Caption: A logical workflow for troubleshooting common issues in benzamide synthesis.[11]
Conclusion
The selection of a benzamide reagent is a nuanced decision that extends beyond simple reactivity. This compound stands out as a sophisticated building block, offering synthetic handles and beneficial physicochemical properties that are absent in simpler analogues. While reagents like 2-nitrobenzamide and unsubstituted benzamide have their place in foundational synthesis, the strategic use of highly functionalized intermediates like this compound is indispensable for the efficient construction of complex, next-generation therapeutic agents. Understanding the distinct advantages and applications of each reagent empowers researchers to design more elegant, efficient, and effective synthetic routes.
References
- 1. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - Crystal Growth & Design - Figshare [acs.figshare.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzamides
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into bioactive molecules has become an indispensable tool. The unique electronic properties of fluorine can profoundly alter a molecule's physicochemical characteristics, including its acidity (pKa), lipophilicity, metabolic stability, and binding affinity.[1][2][3] The benzamide moiety, a cornerstone functional group found in numerous pharmaceuticals, presents a prime scaffold for such strategic fluorination. Understanding how the addition of fluorine to the phenyl ring modifies the chemical reactivity of the amide group is paramount for designing novel therapeutics, optimizing reaction pathways, and predicting metabolic fate.
This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated benzamides. We will dissect the underlying electronic principles, present supporting experimental data for key organic reactions, and provide detailed protocols for researchers to validate these findings in their own laboratories.
The Foundational Principle: Fluorine's Electronic Duality
The reactivity of a benzamide is fundamentally governed by the electrophilicity of its carbonyl carbon. Fluorine's influence stems from a unique combination of two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework. This effect polarizes the C-F bond, pulling electron density away from the aromatic ring and, by extension, from the amide functional group.[4][5] This inductively driven withdrawal of electron density makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance or mesomeric effect pushes electron density into the ring, partially counteracting the inductive effect. However, due to poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is significantly weaker than its inductive counterpart.[4]
The net impact on reactivity is dominated by the strong inductive effect, leading to a general increase in the electrophilicity of the carbonyl carbon in fluorinated benzamides compared to their non-fluorinated parent. The position of the fluorine substituent—ortho, meta, or para—subtly modulates this influence.
-
Para- & Meta-Substitution: In these positions, the inductive effect is paramount, strongly activating the carbonyl group toward nucleophilic attack.[6]
-
Ortho-Substitution: This position involves a complex interplay of the strong inductive effect and potential through-space interactions, such as intramolecular hydrogen bonding between the fluorine and an amide N-H, which can influence the conformation and reactivity of the amide group.[7][8][9]
Caption: Fluorine's inductive effect increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.
Impact on Amide Bond Reactivity: A Comparative Analysis
The increased electrophilicity of the carbonyl carbon in fluorinated benzamides directly translates to higher reactivity in several key chemical transformations, most notably nucleophilic acyl substitution reactions like hydrolysis.
Nucleophilic Acyl Substitution: The Case of Hydrolysis
Amide hydrolysis is a fundamentally important reaction in both synthetic chemistry and drug metabolism. It typically proceeds via a two-step addition-elimination mechanism through a tetrahedral intermediate.[10][11] Due to the poor leaving group nature of the resulting amide anion (R₂N⁻), this reaction is notoriously slow under neutral conditions.[10]
Fluorine's Accelerating Effect:
Fluorination of the phenyl ring enhances the rate of hydrolysis. The electron-withdrawing fluorine substituent stabilizes the buildup of negative charge on the carbonyl oxygen in the tetrahedral intermediate, thereby lowering the activation energy of the initial nucleophilic attack. While direct kinetic data comparing the hydrolysis of benzamide and its fluorinated analogs is sparse in the provided search results, the principle is well-established for analogous systems. For instance, computational studies on ester hydrolysis show that fluoro-substitution significantly accelerates the reaction rate.[12] This provides a strong basis to infer a similar, and likely more pronounced, effect in the less reactive amide series.
Expected Reactivity Order (Hydrolysis): para-Fluorobenzamide > meta-Fluorobenzamide > ortho-Fluorobenzamide > Benzamide
The ortho isomer is often slightly less reactive than predicted by electronics alone due to potential steric hindrance at the reaction center.
| Compound | Relative Position of Fluorine | Key Electronic Effect | Expected Relative Rate of Hydrolysis |
| Benzamide | N/A | Baseline | 1 (Reference) |
| 4-Fluorobenzamide | para | Strong -I | > 1 |
| 3-Fluorobenzamide | meta | Strong -I | > 1 |
| 2-Fluorobenzamide | ortho | Strong -I, Steric Hindrance | > 1 (but potentially < para/meta) |
Experimental Protocol: Comparative Acid-Catalyzed Hydrolysis of Benzamide and 4-Fluorobenzamide
This protocol outlines a method to experimentally determine and compare the hydrolysis rates.
Objective: To quantify the difference in hydrolysis rates between benzamide and 4-fluorobenzamide under acidic conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Benzamide
-
Hydrochloric Acid (HCl), concentrated
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (e.g., acetophenone)
-
10 mL volumetric flasks, reaction vials, HPLC system
Procedure:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of benzamide, 4-fluorobenzamide, benzoic acid, 4-fluorobenzoic acid, and the internal standard in methanol.
-
-
Reaction Setup:
-
In separate, sealed reaction vials, add 5 mL of 6M HCl.
-
Place the vials in a temperature-controlled heating block set to 80°C and allow them to equilibrate.
-
To initiate the reactions, add 50 µL of the 10 mM benzamide stock solution to one vial and 50 µL of the 10 mM 4-fluorobenzamide stock solution to another. This results in an initial substrate concentration of 0.1 mM.
-
-
Time-Point Sampling:
-
At designated time points (e.g., t = 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each reaction vial.
-
Immediately quench the reaction by adding the aliquot to a vial containing 800 µL of methanol and 100 µL of the internal standard stock solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and methanol.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detector set to 230 nm.
-
-
Data Analysis:
-
Generate calibration curves for both the starting materials (benzamide, 4-fluorobenzamide) and their corresponding products (benzoic acid, 4-fluorobenzoic acid) against the internal standard.
-
Quantify the concentration of the starting material remaining at each time point.
-
Plot ln([Amide]t/[Amide]₀) versus time. The slope of this line will be equal to -k_obs (the observed pseudo-first-order rate constant).
-
Compare the k_obs values for benzamide and 4-fluorobenzamide to determine the relative reactivity.
-
Caption: Workflow for the comparative hydrolysis experiment.
Nucleophilic Aromatic Substitution (SNAr)
A fascinating aspect of ortho- and para-fluorobenzamides is their ability to undergo Nucleophilic Aromatic Substitution (SNAr), where the fluorine atom itself acts as an excellent leaving group. The reaction is activated by the electron-withdrawing amide group.
This reactivity is powerfully demonstrated in the synthesis of quinazolinones, where an ortho-fluorobenzamide reacts with another amide in a transition-metal-free SₙAr reaction, followed by an intramolecular cyclization.[15] This showcases a completely different reactivity profile where the fluorinated aromatic ring, not the amide carbonyl, is the site of reaction. Non-fluorinated benzamides cannot participate in this type of reaction under similar conditions.
Conclusion and Outlook
The substitution of hydrogen with fluorine on the phenyl ring of a benzamide is not a trivial modification; it is a strategic decision that fundamentally alters the molecule's electronic character and chemical reactivity.
Key Takeaways:
-
Enhanced Electrophilicity: Fluorination, primarily through its potent inductive effect, increases the electrophilicity of the amide carbonyl carbon.
-
Accelerated Acyl Substitution: This electronic perturbation leads to a significant acceleration in the rate of nucleophilic acyl substitution reactions, such as hydrolysis. This has profound implications for predicting the metabolic stability of benzamide-containing drugs.[1]
-
Positional Isomers Matter: The specific placement of fluorine (ortho, meta, or para) fine-tunes the electronic and steric environment, allowing for precise control over reactivity.
-
Alternative Reaction Pathways: In ortho- and para-fluorobenzamides, the fluorine atom can serve as a leaving group in SNAr reactions, opening up synthetic pathways not accessible to non-fluorinated analogues.[15]
For researchers in medicinal chemistry and process development, leveraging these principles is key. Strategic fluorination can be employed to enhance the stability of a lead compound against enzymatic hydrolysis or, conversely, to design a molecule to be more readily metabolized. By understanding the comparative reactivity of fluorinated and non-fluorinated benzamides, scientists can more effectively design molecules with tailored properties, accelerating the journey from laboratory synthesis to clinical application.
References
- 1. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. On the factors that control the reactivity of meta-benzynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. p-Fluorobenzamide [webbook.nist.gov]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Guide to 2-Fluoro-6-nitro-N-phenylbenzamide: Elucidating Structure Through NMR, IR, and MS Analysis
The Structural Significance of 2-Fluoro-6-nitro-N-phenylbenzamide
This compound (C₁₃H₉FN₂O₃, Molar Mass: 260.22 g/mol ) is a substituted aromatic amide.[1][2] Its chemical architecture, featuring an electron-withdrawing nitro group and a halogen substituent, suggests potential applications as a synthon in medicinal chemistry. Accurate spectroscopic characterization is the cornerstone of its use, ensuring purity, confirming identity, and providing insights into its electronic and conformational properties.
Predicted ¹H and ¹³C NMR Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for this compound are based on the analysis of substituent effects on aromatic systems.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings. The protons on the 2-fluoro-6-nitrobenzoyl ring will be significantly influenced by the electron-withdrawing nitro group and the electronegative fluorine atom, leading to downfield shifts. The protons on the N-phenyl ring will exhibit a more typical pattern for a monosubstituted benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) and Coupling Constants (in Hz) for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3' | 7.8 - 8.0 | d | J(H-3', H-4') ≈ 8.0 |
| H-4' | 7.6 - 7.8 | t | J(H-4', H-3') ≈ 8.0, J(H-4', H-5') ≈ 8.0 |
| H-5' | 7.4 - 7.6 | t | J(H-5', H-4') ≈ 8.0 |
| H-2, H-6 | 7.6 - 7.8 | d | J(H-2, H-3) ≈ 8.0 |
| H-3, H-5 | 7.3 - 7.5 | t | J(H-3, H-2) ≈ 8.0, J(H-3, H-4) ≈ 8.0 |
| H-4 | 7.1 - 7.3 | t | J(H-4, H-3) ≈ 8.0 |
| NH | 10.0 - 10.5 | s (broad) | - |
Rationale for Predictions: The chemical shifts for the protons on the N-phenyl ring are based on data for N-phenylbenzamide.[3][4] The protons on the 2-fluoro-6-nitrobenzoyl moiety are predicted to be further downfield due to the strong deshielding effects of the ortho-nitro and fluoro groups, with reference to data for fluoronitrobenzene derivatives.[5][6] The amide proton (NH) is expected to be a broad singlet at a significantly downfield chemical shift.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbons attached to the fluorine and nitro groups, as well as the carbonyl carbon, are expected at characteristic downfield positions.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 164 - 166 |
| C-1' (C-F) | 158 - 162 (d, ¹JCF ≈ 250 Hz) |
| C-2' (C-NO₂) | 148 - 152 |
| C-3' | 125 - 128 |
| C-4' | 132 - 135 |
| C-5' | 120 - 123 |
| C-6' | 130 - 133 |
| C-1 | 138 - 140 |
| C-2, C-6 | 120 - 123 |
| C-3, C-5 | 128 - 130 |
| C-4 | 124 - 126 |
Rationale for Predictions: The predictions are derived from data for N-phenylbenzamide and 2-nitrobenzamide, with adjustments for the substituent effects of the fluorine and nitro groups.[2][3][7] A large one-bond coupling constant (¹JCF) is expected for the carbon bearing the fluorine atom.[8]
Comparative Analysis with Structurally Related Compounds
To validate our predictions, a comparison with the known spectroscopic data of N-phenylbenzamide and 2-nitrobenzamide is crucial.
-
N-phenylbenzamide: This compound provides the foundational spectroscopic data for the N-phenyl amide portion of the target molecule. Its ¹H NMR spectrum shows characteristic signals for the monosubstituted phenyl ring and the benzoyl group protons.[3][4]
-
2-Nitrobenzamide: This analog offers insight into the influence of the ortho-nitro group on the benzoyl moiety. The protons and carbons of the nitrated ring in 2-nitrobenzamide are shifted downfield compared to unsubstituted benzamide.[2][9]
By synthesizing the data from these analogs, we can confidently predict the spectral characteristics of this compound. The presence of the additional fluorine atom is expected to introduce further downfield shifts and characteristic C-F couplings in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be rich with characteristic absorption bands.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Amide I) | 1660 - 1680 | Strong |
| N-O Asymmetric Stretch | 1520 - 1560 | Strong |
| N-O Symmetric Stretch | 1340 - 1370 | Strong |
| C-N Stretch | 1200 - 1300 | Medium |
| C-F Stretch | 1100 - 1200 | Strong |
Rationale for Predictions: The predicted IR frequencies are based on established correlation tables and data from similar compounds.[10][11] The strong absorptions corresponding to the C=O and N-O stretching vibrations are particularly diagnostic for this molecule.
Mass Spectrometry (MS): Unraveling the Molecular Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation pathways.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 260 | [M]⁺ | Molecular Ion |
| 243 | [M - OH]⁺ | Loss of hydroxyl radical |
| 214 | [M - NO₂]⁺ | Loss of nitro group |
| 184 | [C₇H₄FO]⁺ | Cleavage of the amide C-N bond |
| 120 | [C₇H₄FNO]⁺ | Rearrangement and loss of phenyl group |
| 105 | [C₇H₅O]⁺ | Benzoyl cation from cleavage of the amide bond |
| 93 | [C₆H₅NH₂]⁺ | Aniline cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Rationale for Predictions: The fragmentation of aromatic amides is well-documented and often involves cleavage of the amide bond.[1][12][13][14] The presence of the nitro group can also lead to characteristic losses of NO₂ and other nitrogen-containing fragments.[15] The molecular ion at m/z 260 is expected, and the subsequent fragmentation will provide a fingerprint for the molecule's structure.
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[16]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.[17][18] Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[19][20]
-
Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
Visualizing Spectroscopic Relationships
The following diagrams illustrate the workflow and the relationship between the spectroscopic data and the structural information obtained.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Correlation of spectroscopic data with structural features.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging comparative data from structurally similar compounds and fundamental spectroscopic principles, we have established a robust framework for its characterization. The detailed protocols and predicted data serve as a valuable resource for researchers in the synthesis, analysis, and application of this and related molecules, underscoring the power of a multi-technique spectroscopic approach in modern chemical research.
References
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 9. 2-NITROBENZAMIDE(610-15-1) 1H NMR spectrum [chemicalbook.com]
- 10. Benzamide, N,N'-1,4-phenylenebis- [webbook.nist.gov]
- 11. Benzamide, 2-nitro- [webbook.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. agilent.com [agilent.com]
- 19. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Biological Activity of Compounds Derived from 2-Fluoro-6-nitro-N-phenylbenzamide
For researchers and drug development professionals, the strategic selection of starting materials is a critical determinant of success in the discovery of novel therapeutic agents. The chemical scaffold, 2-Fluoro-6-nitro-N-phenylbenzamide, represents a versatile starting point for the synthesis of a variety of biologically active compounds. Its unique arrangement of functional groups—a fluorine atom, a nitro group, and an N-phenylbenzamide core—provides a rich platform for chemical modification and the generation of diverse molecular architectures with potential therapeutic applications.
This guide provides an in-depth comparison of the biological activities of compounds synthesized from this compound, with a primary focus on the well-established anticancer agent, Idelalisib. We will explore its performance in relation to other phosphoinositide 3-kinase (PI3K) inhibitors and delve into the broader potential of this chemical scaffold in antimicrobial and anti-inflammatory applications. This analysis is supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.
The Central Role of this compound in Synthesis
This compound serves as a key intermediate in multi-step synthetic pathways.[1] The presence of the nitro group and the fluorine atom are particularly important. The nitro group can be readily reduced to an amine, which is a common step in the formation of heterocyclic ring systems. The fluorine atom can influence the compound's electronic properties and metabolic stability, often enhancing its drug-like characteristics. A prime example of the utility of this starting material is in the synthesis of Idelalisib, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[2][3]
Anticancer Activity: A Focus on PI3Kδ Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] The delta isoform of PI3K is predominantly expressed in hematopoietic cells, and its inhibition has proven to be an effective strategy for treating B-cell malignancies.[5]
Idelalisib: A Case Study in Targeted Therapy
Idelalisib (formerly CAL-101 or GS-1101) is a quinazolinone derivative synthesized from this compound.[2][6] It is a first-in-class, selective inhibitor of PI3Kδ and is approved for the treatment of chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL).[6][7] By inhibiting PI3Kδ, Idelalisib disrupts B-cell receptor signaling and microenvironmental support signals, leading to apoptosis of malignant B-cells.[8][9]
Mechanism of Action: PI3K Pathway Inhibition
The following diagram illustrates the central role of PI3K in the signaling cascade and the point of intervention for inhibitors like Idelalisib.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Idelalisib.
Comparative Performance of PI3K Inhibitors
The therapeutic landscape for PI3K-targeted therapies has expanded to include several other inhibitors with varying isoform specificities. A comparison of their in vitro potency provides valuable insights for researchers.
| Compound | Target Isoform(s) | IC₅₀ (PI3Kδ) | IC₅₀ (PI3Kα) | IC₅₀ (PI3Kβ) | IC₅₀ (PI3Kγ) | Reference(s) |
| Idelalisib | PI3Kδ | 2.5 - 19 nM | 8600 nM | 4000 nM | 2100 nM | [10][11][12][13] |
| Duvelisib | PI3Kδ/γ | - | - | - | - | [14] |
| Copanlisib | Pan-PI3K (α/δ) | - | - | - | - | [14][15] |
| Alpelisib | PI3Kα | - | - | - | - | [7][15] |
Note: Direct comparative IC₅₀ values for all compounds under identical assay conditions are not always available in the public domain. The provided data is based on reported values from various sources.
As the data indicates, Idelalisib exhibits a high degree of selectivity for the PI3Kδ isoform, which is advantageous in minimizing off-target effects that can arise from inhibiting the ubiquitously expressed α and β isoforms.[10][11] This selectivity is a key differentiator when comparing its performance against pan-PI3K inhibitors like Copanlisib.[14][15]
Broadening the Scope: Antimicrobial and Anti-inflammatory Potential
While the anticancer properties of Idelalisib are well-documented, the quinazolinone core structure is also known to be a pharmacophore in compounds with antimicrobial and anti-inflammatory activities.[1][16][17] This suggests that other derivatives of this compound could be synthesized to explore these therapeutic areas.
Antimicrobial Activity of Quinazolinone Derivatives
Several studies have reported the synthesis of quinazolinone derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][16][17] The mechanism of action is thought to involve interaction with bacterial cell walls and DNA.[16] Structure-activity relationship studies have indicated that substitutions at various positions on the quinazolinone ring can modulate antimicrobial potency.[16]
Anti-inflammatory Properties of PI3K Inhibitors
The PI3K pathway is also deeply involved in the regulation of inflammatory responses.[18][19] Inhibition of PI3Kδ and PI3Kγ, in particular, has been shown to have anti-inflammatory effects by down-regulating the expression of pro-inflammatory cytokines in macrophages.[19][20] This suggests that Idelalisib and other PI3K inhibitors may have therapeutic potential in treating inflammatory diseases.[18][21]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed in this guide, detailed experimental protocols for key assays are provided below.
Protocol 1: PI3Kδ Inhibition Assay (Time-Resolved FRET)
This assay measures the enzymatic activity of PI3Kδ by monitoring the production of PIP3.
Materials:
-
Recombinant PI3Kδ (p110δ/p85α)
-
PIP2 substrate
-
ATP
-
Test compounds (e.g., Idelalisib) dissolved in DMSO
-
Time-Resolved FRET (TR-FRET) assay kit (e.g., from Millipore)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate buffer.
-
In a 384-well plate, add the recombinant PI3Kδ enzyme.
-
Add the test compounds to the wells and pre-incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of PIP2 substrate and ATP.
-
Allow the reaction to proceed for a set duration (e.g., 45 minutes).
-
Stop the reaction by adding a stop solution provided in the assay kit.
-
Add the detection mix, which typically contains a fluorescently labeled PIP3 and a binding partner (e.g., GRP-1 pleckstrin homology domain) that generates a FRET signal.
-
Incubate for the recommended time to allow for signal development.
-
Measure the TR-FRET signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.[11]
Experimental Workflow: PI3Kδ Inhibition Assay
Figure 2: Step-by-step workflow for a time-resolved FRET-based PI3Kδ inhibition assay.
Protocol 2: In Vitro Anticancer Activity (Cell Viability Assay)
The MTT or MTS assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., CLL, FL, or SLL cells)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well sterile microplates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add a solubilization solution to dissolve the crystals.
-
For the MTS assay, add the MTS reagent and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)
-
Test compounds dissolved in a suitable solvent
-
96-well sterile microplates
-
Inoculum of the microorganism standardized to a specific concentration
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry, enabling the synthesis of compounds with significant biological activities. The successful development of Idelalisib as a selective PI3Kδ inhibitor for the treatment of B-cell malignancies highlights the potential of this chemical scaffold in generating targeted anticancer therapies. Furthermore, the known antimicrobial and anti-inflammatory properties of the quinazolinone core structure suggest that derivatives of this compound warrant further investigation for these applications. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of novel compounds synthesized from this promising precursor, facilitating the discovery of next-generation therapeutic agents.
References
- 1. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00407B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. PI3Kδ Inhibition by Idelalisib in Patients with Relapsed Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted PI3Kδ inhibition by the small molecule idelalisib as a novel therapy in indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 18. Evaluation of the anti-inflammatory effects of PI3Kδ/γ inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PI3K inhibitors LY294002 and IC87114 reduce inflammation in carrageenan-induced paw oedema and down-regulate inflammatory gene expression in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Cost-Benefit Analysis of 2-Fluoro-6-nitro-N-phenylbenzamide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of starting materials and synthetic routes is a critical decision with far-reaching implications for cost, efficiency, purity, and scalability. This guide provides an in-depth cost-benefit analysis of utilizing 2-Fluoro-6-nitro-N-phenylbenzamide as a key intermediate, primarily focusing on its application in the synthesis of the PI3Kδ inhibitor, Idelalisib. We will objectively compare its performance with a viable alternative synthetic pathway, supported by experimental data, to empower researchers and drug development professionals in making informed strategic decisions.
The Strategic Importance of this compound
This compound (CAS 870281-83-7) is a specialized aromatic compound featuring a unique combination of functional groups: a fluorine atom, a nitro group, and an N-phenylbenzamide moiety.[1] This specific arrangement makes it a valuable precursor in multi-step syntheses, particularly for complex heterocyclic structures like the quinazolinone core of Idelalisib.[2] The presence of the nitro group allows for a crucial reduction to an amine, which then participates in the formation of the quinazolinone ring. The fluorine atom can influence the electronic properties and biological activity of the final molecule.
Comparative Analysis of Synthetic Pathways for the Quinazolinone Core of Idelalisib
The synthesis of Idelalisib's 5-fluoro-3-phenylquinazolin-4-one core is a pivotal stage in its production. We will compare two primary routes:
-
Route A: Utilizing this compound as the starting material.
-
Route B: An alternative pathway commencing with 2-Amino-6-fluorobenzoic acid.
Below is a visual representation of the decision-making process and workflow for these synthetic routes.
Caption: Comparative workflow of two synthetic routes to the quinazolinone core.
In-Depth Analysis of Route A: The this compound Pathway
This route, as outlined in several studies on Idelalisib synthesis, begins with the commercially available 2-Fluoro-6-nitrobenzoic acid.[2][3]
Experimental Protocol for Route A
Step 1: Synthesis of this compound
-
To a solution of 2-Fluoro-6-nitrobenzoic acid in a suitable solvent such as dichloromethane (DCM), add a chlorinating agent like oxalyl chloride or thionyl chloride to form the acid chloride in situ.
-
In a separate vessel, dissolve aniline in DCM.
-
Slowly add the in situ generated acid chloride to the aniline solution at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction, wash the organic layer, dry it over a desiccant like sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Step 2: Reduction of the Nitro Group
-
Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for instance, 5% Palladium on carbon (Pd/C).[3]
-
Introduce a reducing agent. While various reagents can be used, studies have shown that catalytic hydrogenation with H₂ gas or transfer hydrogenation using ammonium formate are effective.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the catalyst and concentrate the filtrate to yield 2-Amino-6-fluoro-N-phenylbenzamide.
Step 3: Cyclization to the Quinazolinone Core
This step involves the reaction of 2-Amino-6-fluoro-N-phenylbenzamide with a suitable reagent to form the quinazolinone ring. In the context of Idelalisib synthesis, this would involve coupling with an activated derivative of (S)-2-aminobutanoic acid, followed by cyclization.
Performance Metrics for Route A
| Parameter | Observation | Source |
| Yield (Nitro Reduction) | 93% using 5% Pd/C and H₂ | [3] |
| Purity (Nitro Reduction) | 98.0% | [3] |
| Key Challenge | Potential for de-fluorination impurity during nitro reduction. | [3] |
Causality Behind Experimental Choices in Route A
-
Choice of Chlorinating Agent: Oxalyl chloride is often preferred for its mild reaction conditions and the gaseous nature of its byproducts (CO, CO₂, HCl), which simplifies purification.
-
Nitro Reduction Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups to amines. The choice of 5% Pd/C over 10% Pd/C has been shown to minimize the formation of the desfluoro impurity.[3]
-
Solvent Selection: Dichloromethane is a common choice for amidation reactions due to its inertness and ability to dissolve a wide range of organic compounds. Alcohols like ethanol are suitable for catalytic hydrogenation as they readily dissolve the substrate and are compatible with the catalyst.
In-Depth Analysis of Route B: The 2-Amino-6-fluorobenzoic Acid Pathway
This alternative route bypasses the need for a nitro reduction step by starting with a precursor that already contains the amino group.
Proposed Experimental Protocol for Route B
Step 1: Synthesis of 2-Amino-6-fluorobenzamide
-
Activate 2-Amino-6-fluorobenzoic acid, for example, by converting it to its acid chloride or by using a peptide coupling agent.
-
React the activated acid with ammonia or an ammonia equivalent to form the primary amide, 2-Amino-6-fluorobenzamide.
Step 2: Cyclization to the Quinazolinone Core
-
React 2-Amino-6-fluorobenzamide with an appropriate electrophile. For the synthesis of a 2,3-disubstituted quinazolinone like the core of Idelalisib, this could involve a multi-component reaction or a stepwise approach. For instance, reaction with an orthoester followed by an amine.
Performance Metrics for Route B
Quantitative, direct comparative data for the synthesis of the Idelalisib core using this specific route is less documented in readily available literature. However, the general synthesis of quinazolinones from 2-aminobenzamides is a well-established methodology.[4]
| Parameter | Anticipated Advantage | Anticipated Challenge |
| Yield | Potentially higher overall yield due to fewer steps. | Yield of the initial amidation can be variable. |
| Purity | Avoids the de-fluorination impurity associated with nitro reduction. | May introduce other impurities depending on the cyclization method. |
| Process Steps | Shorter synthetic route. | The cyclization step may require harsh conditions or specialized reagents. |
Causality Behind Experimental Choices in Route B
-
Starting Material: The choice of 2-Amino-6-fluorobenzoic acid is strategic as it eliminates the nitro reduction step, which can be a source of impurities and requires handling of flammable hydrogen gas or other reducing agents.
-
Cyclization Strategy: The reaction of a 2-aminobenzamide with various electrophiles (aldehydes, ketones, orthoesters) is a common and versatile method for constructing the quinazolinone ring.[4] The specific choice of reactants would be dictated by the desired substituents on the final quinazolinone.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the price of the starting materials but also the number of synthetic steps, the cost of reagents and catalysts, and the overall process efficiency.
| Factor | Route A (this compound) | Route B (2-Amino-6-fluorobenzoic acid) | Analysis |
| Starting Material Cost | 2-Fluoro-6-nitrobenzoic acid: ~$111.86/100g to $210.35/25g[5][6] | 2-Amino-6-fluorobenzoic acid: Prices can be requested from suppliers.[7][8] | The cost of 2-Fluoro-6-nitrobenzoic acid can be significant. The cost-effectiveness of Route B is highly dependent on the price of 2-Amino-6-fluorobenzoic acid. |
| Number of Steps | Longer (requires a separate nitro reduction step). | Shorter (avoids nitro reduction). | A shorter synthetic route is generally more cost-effective in terms of time, labor, and resource consumption. |
| Reagent & Catalyst Cost | Requires a potentially expensive palladium catalyst for nitro reduction. | May require specialized coupling agents or cyclization reagents. | The cost of the palladium catalyst in Route A is a significant factor. The reagent costs for Route B would need to be evaluated based on the specific cyclization protocol chosen. |
| Process Safety & Handling | Involves a potentially hazardous nitro reduction step (e.g., handling of H₂ gas). | Generally involves less hazardous transformations. | Route B offers a potential advantage in terms of process safety. |
| Impurity Profile | Prone to the formation of a hard-to-remove desfluoro impurity.[3] | Avoids the desfluoro impurity but may have other process-related impurities. | The ability to avoid a critical impurity that may impact the final drug substance is a significant benefit of Route B. |
| Overall Yield & Throughput | The multi-step nature may lead to a lower overall yield. | A shorter route has the potential for a higher overall yield and increased throughput. | Higher throughput can lead to significant cost savings in large-scale production. |
Mechanistic Insights
The core chemical transformations in these synthetic routes are governed by fundamental principles of organic chemistry.
Caption: Key mechanistic transformations in the compared synthetic routes.
In Route A , the catalytic hydrogenation of the nitro group proceeds via the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst. This facilitates the stepwise reduction of the nitro group to a nitroso, then a hydroxylamino, and finally to the amino group.
In Route B , the formation of the quinazolinone ring from a 2-aminobenzamide typically involves the initial nucleophilic attack of the amino group on the electrophilic carbon of the co-reactant (e.g., an aldehyde). This is followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring system.
Conclusion and Recommendations
The choice between utilizing this compound (and its precursor, 2-Fluoro-6-nitrobenzoic acid) and an alternative starting material like 2-Amino-6-fluorobenzoic acid for the synthesis of the quinazolinone core of Idelalisib presents a classic cost-benefit trade-off.
This compound (Route A) represents a well-documented, albeit longer, synthetic pathway. Its primary drawbacks are the cost of the starting material, the additional nitro reduction step with its associated safety considerations, and the potential for a critical de-fluorination impurity that can impact the purity of the final active pharmaceutical ingredient.
The 2-Amino-6-fluorobenzoic acid (Route B) pathway is attractive due to its shorter length, which can translate to lower production costs, higher throughput, and a potentially better impurity profile by avoiding the problematic nitro reduction. However, the overall cost-effectiveness of this route is heavily dependent on the commercial availability and price of 2-Amino-6-fluorobenzoic acid and the efficiency of the chosen cyclization method.
Recommendation: For research and early-stage development, the choice of route may be dictated by the ready availability of the starting materials. For process development and scale-up, a thorough investigation into the cost and scalability of Route B is highly recommended. The potential for a more efficient, safer, and cleaner synthesis makes it a compelling alternative to the established route involving this compound. The initial investment in process optimization for Route B could yield significant long-term benefits in the manufacturing of Idelalisib and other analogous quinazolinone-based pharmaceuticals.
References
- 1. 2-Amino-6-fluorobenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-FLUORO-6-NITROBENZOIC ACID, 98% 25G - H63013-14, 25 g [dabos.com]
- 6. 2-FLUORO-6-NITROBENZOIC ACID 100G - PC5538-100G [dabos.com]
- 7. 2-Amino-6-fluorobenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. chemimpex.com [chemimpex.com]
A Comparative Benchmarking of 2-Fluoro-6-nitro-N-phenylbenzamide Analogs in Kinase Inhibition
Introduction: The Benzamide Scaffold in Modern Drug Discovery
The benzamide functional group is a cornerstone in medicinal chemistry, gracing the structures of numerous approved therapeutics. Its remarkable versatility as a scaffold stems from its ability to form key hydrogen bonding interactions with biological targets and its amenability to diverse chemical modifications. These modifications allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making benzamide-containing molecules attractive candidates for drug development programs.
This guide focuses on a specific, yet promising, class of benzamide derivatives: analogs of 2-Fluoro-6-nitro-N-phenylbenzamide. The parent compound, with its distinct substitution pattern, serves as a valuable starting point for the exploration of structure-activity relationships (SAR) in the context of kinase inhibition. The electron-withdrawing nature of the fluoro and nitro groups can significantly influence the electronic properties of the benzamide core, potentially leading to novel interactions with target proteins. This guide will provide a comparative analysis of synthetically derived analogs, offering insights into the optimization of this scaffold for enhanced biological activity. We will delve into the rationale behind specific structural modifications and present supporting experimental data to guide future drug design efforts.
Comparative Analysis of Analog Performance
| Compound ID | R Group (at 3-position) | Target Kinase | IC50 (nM) | Reference |
| Parent Scaffold | H | Bcr-Abl | >10000 | [1] |
| Analog 1 | -Cl | Bcr-Abl | 25 | [1] |
| Analog 2 | -Br | Bcr-Abl | 20 | [1] |
| Analog 3 | -CF3 | Bcr-Abl | 15 | [1] |
| Analog 4 | -I | Bcr-Abl | 30 | [1] |
| Analog 5 | -CH3 | Bcr-Abl | >5000 | [1] |
Analysis of Structure-Activity Relationships:
The data clearly demonstrates that the introduction of small, electron-withdrawing groups at the 3-position of the benzamide ring dramatically enhances inhibitory activity against the Bcr-Abl kinase. The parent compound, lacking a 3-substituent, is essentially inactive. In contrast, halogenated and trifluoromethylated analogs exhibit potent, nanomolar inhibition. This suggests that the 3-position is a critical "hotspot" for interaction within the kinase's active site. The improved potency of these analogs can be attributed to favorable hydrophobic and electronic interactions with the enzyme. The larger iodine substituent (Analog 4) shows slightly reduced activity compared to the smaller halogens and the trifluoromethyl group, indicating a potential steric hindrance effect. The lack of activity for the methyl-substituted analog (Analog 5) further underscores the importance of electron-withdrawing substituents at this position for potent Bcr-Abl inhibition.
Experimental Protocols
General Synthesis of 3-Substituted Benzamide Analogs
The synthesis of the 3-substituted benzamide analogs can be achieved through a straightforward amidation reaction. The general procedure is outlined below:
-
Step 1: Synthesis of the Acid Chloride. To a solution of the desired 3-substituted benzoic acid (1.0 eq.) in thionyl chloride (5.0 eq.), add a catalytic amount of dimethylformamide (DMF). Heat the reaction mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Step 2: Amidation. Dissolve the crude acid chloride in anhydrous dichloromethane (DCM). In a separate flask, dissolve the appropriate aniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Step 3: Work-up and Purification. Quench the reaction with water and extract the organic layer with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-substituted benzamide analog.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of the synthesized analogs against the target kinase can be determined using a commercially available luminescent kinase assay kit, such as the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced during the kinase reaction.
Materials:
-
Target kinase (e.g., recombinant Bcr-Abl)
-
Kinase substrate (e.g., a specific peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Synthesized benzamide analogs (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the benzamide analogs in kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction: In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control). Add 10 µL of a 2x kinase/substrate mixture to each well. Initiate the kinase reaction by adding 10 µL of a 2x ATP solution. The final reaction volume is 25 µL.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luminescence reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Mechanism of Action
The following diagrams illustrate the general workflow for the synthesis and evaluation of the this compound analogs and a simplified representation of their potential mechanism of action as kinase inhibitors.
References
A Comparative Guide to 2-Fluoro-6-nitro-N-phenylbenzamide and its Analogs in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthesis of targeted therapeutics. 2-Fluoro-6-nitro-N-phenylbenzamide has emerged as a critical intermediate, most notably in the synthesis of the phosphatidylinositol 3-kinase (PI3K) inhibitor, Idelalisib. This guide provides an in-depth, objective comparison of this compound with its chloro- and bromo-analogs, supported by available experimental data, to inform rational decisions in synthetic route design and optimization.
The Strategic Advantage of Fluorine Substitution
The introduction of a fluorine atom into a pharmaceutical intermediate is a well-established strategy to enhance the physicochemical and pharmacokinetic properties of the final active pharmaceutical ingredient (API). The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2][3]
In the context of this compound, the presence of the fluorine atom offers several theoretical and practical advantages over its non-fluorinated or other halogenated counterparts. The strong electron-withdrawing nature of fluorine can influence the reactivity of the adjacent nitro group and the amide bond, potentially leading to more favorable reaction kinetics and yields in subsequent synthetic transformations. Furthermore, the C-F bond is significantly stronger than C-H, C-Cl, or C-Br bonds, rendering it more resistant to metabolic degradation. This inherent stability can translate to improved bioavailability and a more favorable pharmacokinetic profile of the final drug product.[1][2]
Comparative Synthesis and Performance of Halogenated 2-Nitro-N-phenylbenzamides
The synthesis of these N-phenylbenzamide analogs typically proceeds via the acylation of aniline with the corresponding 2-halo-6-nitrobenzoyl chloride. The benzoyl chloride, in turn, is prepared from the corresponding benzoic acid.
Synthetic Workflow Overview
Caption: General synthetic workflow for 2-Halo-6-nitro-N-phenylbenzamides.
Performance Data Summary
The following table summarizes the available data on the synthesis and performance of 2-fluoro-, 2-chloro-, and 2-bromo-6-nitro-N-phenylbenzamide as intermediates in the synthesis of Idelalisib. It is important to note that the data for the chloro- and bromo-analogs are limited in the public domain, and therefore, this comparison is based on the available information.
| Parameter | This compound | 2-Chloro-6-nitro-N-phenylbenzamide | 2-Bromo-6-nitro-N-phenylbenzamide |
| Reported Yield | ~90% (in the synthesis of its amino-derivative for Idelalisib)[2] | Data not readily available in peer-reviewed literature for this specific isomer. | Data not readily available in peer-reviewed literature for this specific isomer. |
| Purity of Downstream Product | High purity (>99%) of the subsequent amino intermediate is achievable.[2] | Not reported. | Not reported. |
| Key Advantages in Drug Synthesis | - Enhanced metabolic stability of the final API.[1][2] - Can lead to improved pharmacokinetic properties.[2] - Potential for favorable reaction kinetics. | - Lower cost of starting materials compared to fluorinated analogs. | - Higher reactivity of the C-Br bond in cross-coupling reactions (though not directly applicable in the primary Idelalisib synthesis). |
| Potential Disadvantages | - Higher cost of fluorinated starting materials. | - The C-Cl bond is less stable to metabolic degradation than C-F. | - The C-Br bond is the least stable to metabolic degradation among the three. - Higher molecular weight. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its subsequent reduction, which are key steps in the production of Idelalisib.
Synthesis of this compound
This protocol is adapted from the process described in the literature for the synthesis of Idelalisib intermediates.[4]
Objective: To synthesize this compound from 2-fluoro-6-nitrobenzoic acid.
Materials:
-
2-Fluoro-6-nitrobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Aniline
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable base
Procedure:
-
To a solution of 2-fluoro-6-nitrobenzoic acid in an anhydrous aprotic solvent (e.g., DCM), add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride to the mixture at room temperature.
-
Stir the reaction mixture until the conversion to the acid chloride is complete (monitor by TLC or other suitable method).
-
In a separate flask, dissolve aniline and a base (e.g., triethylamine) in the same anhydrous solvent.
-
Slowly add the freshly prepared 2-fluoro-6-nitrobenzoyl chloride solution to the aniline solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Reduction of this compound
This protocol describes the reduction of the nitro group to an amine, a crucial step in the synthesis of the quinazolinone core of Idelalisib.[2]
Objective: To synthesize 2-amino-6-fluoro-N-phenylbenzamide.
Materials:
-
This compound
-
Zinc powder
-
Ammonium formate
-
Methanol or other suitable solvent
Procedure:
-
Suspend this compound in methanol.
-
Add ammonium formate to the suspension.
-
Carefully add zinc powder portion-wise to the reaction mixture, controlling the exothermic reaction.
-
Stir the reaction at room temperature until the reduction is complete (monitor by TLC).
-
Upon completion, filter the reaction mixture to remove the zinc salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-6-fluoro-N-phenylbenzamide.
Logical Relationships in Synthetic Strategy
The choice of the halogenated intermediate has a cascading effect on the overall synthetic strategy and the properties of the final drug molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00407B [pubs.rsc.org]
- 3. WO2017130221A1 - Improved process for the preparation of idelalisib - Google Patents [patents.google.com]
- 4. WO2016108206A2 - Processes for preparation of idelalisib and intermediates thereof - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of N-Phenylbenzamides: A Case Study of 2-Fluoro-6-nitro-N-phenylbenzamide and its Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of N-phenylbenzamide scaffolds is a cornerstone of medicinal chemistry. These motifs are prevalent in a vast array of pharmacologically active molecules. The choice of synthetic strategy can profoundly impact yield, purity, scalability, and the overall cost-effectiveness of a drug discovery program. This guide provides an in-depth technical comparison of synthetic routes to N-phenylbenzamides, centered around a case study of a key transformation involving 2-Fluoro-6-nitro-N-phenylbenzamide in the synthesis of the PI3Kδ inhibitor, Idelalisib. We will objectively evaluate this approach against two powerful alternatives: the Buchwald-Hartwig and Chan-Lam N-arylation reactions, supported by experimental data and mechanistic insights.
Introduction: The Strategic Importance of N-Phenylbenzamide Synthesis
The N-phenylbenzamide core is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a molecule. The synthesis of this moiety, however, can be challenging, often requiring robust and versatile methodologies. The strategic introduction of substituents on both the benzoyl and phenyl rings is crucial for modulating biological activity. This guide will explore a specific and highly relevant synthetic challenge: the construction of a substituted N-phenylbenzamide framework as a key step in the synthesis of a marketed drug.
Our central case study focuses on the application of this compound, a versatile building block in pharmaceutical synthesis.[1][2] Its unique electronic and steric properties, conferred by the fluorine and nitro substituents, make it an interesting subject for a comparative analysis.
Case Study: Reductive Cyclization of this compound in the Synthesis of a Quinazolinone Core
A critical application of this compound is in the synthesis of Idelalisib, a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) used in the treatment of certain B-cell malignancies.[3] The synthesis involves the initial formation of this compound, followed by a key reductive cyclization sequence to construct the quinazolinone core of the drug.
The pivotal transformation is the reduction of the nitro group of this compound to an amine, which then undergoes an intramolecular cyclization. This sequence is a powerful method for the construction of heterocyclic systems.
Reaction Pathway
Experimental Protocol: Reductive Cyclization
This protocol is a representative procedure based on literature descriptions for the synthesis of Idelalisib intermediates.
Step 1: Reduction of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate, add a reducing agent. Common choices include catalytic hydrogenation (e.g., 10% Pd/C under H₂ atmosphere) or chemical reductants like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst (if applicable) and concentrate the filtrate under reduced pressure.
-
The crude 2-amino-6-fluoro-N-phenylbenzamide can be purified by recrystallization or column chromatography, though it is often used directly in the next step.
Step 2: Intramolecular Cyclization to form the Quinazolinone
-
The crude or purified 2-amino-6-fluoro-N-phenylbenzamide is dissolved in a high-boiling point solvent like acetic acid or a mixture of solvents such as toluene with a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).
-
The reaction mixture is heated to reflux to facilitate the intramolecular cyclization and dehydration.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization from a suitable solvent system.
Mechanistic Insights
The reductive cyclization proceeds through a well-understood pathway. The initial reduction of the nitro group to an amine is a standard transformation. The subsequent intramolecular cyclization is an acid-catalyzed nucleophilic acyl substitution. The exocyclic amine attacks the amide carbonyl, followed by the elimination of water to form the stable quinazolinone ring system.
Alternative Methodologies: A Comparative Analysis
While the reductive cyclization approach is effective, it is a multi-step process. For the direct formation of the N-aryl bond in N-phenylbenzamides, modern cross-coupling reactions offer powerful alternatives. We will now compare the performance of the Buchwald-Hartwig and Chan-Lam reactions for this purpose.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[4] It is a highly versatile and widely used method for the formation of C-N bonds.
General Reaction Scheme:
Ar-X + R₂NH → Ar-NR₂ (where X = Br, I, OTf, Cl)
Key Features:
-
Catalyst: Typically a palladium(0) source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
-
Temperature: Reactions are often run at elevated temperatures (80-110 °C).
The Chan-Lam Coupling
The Chan-Lam coupling is a copper-mediated cross-coupling reaction between an arylboronic acid and an amine.[5] It offers a complementary approach to the Buchwald-Hartwig amination and often proceeds under milder conditions.
General Reaction Scheme:
Ar-B(OH)₂ + R₂NH → Ar-NR₂
Key Features:
-
Catalyst: A copper(I) or copper(II) salt (e.g., Cu(OAc)₂, CuI).
-
Oxidant: Often conducted in the presence of air (O₂) as the terminal oxidant.
-
Base: A mild base, such as pyridine or triethylamine, is typically used.
-
Solvent: A variety of solvents can be used, including dichloromethane (DCM) and methanol.
-
Temperature: Reactions can often be performed at room temperature.
Performance Comparison
| Feature | Reductive Cyclization of this compound | Buchwald-Hartwig Amination | Chan-Lam Coupling |
| Starting Materials | 2-Fluoro-6-nitrobenzoic acid, Aniline | Aryl halide/triflate, Benzamide | Arylboronic acid, Benzamide |
| Number of Steps | Multiple (Amide formation, reduction, cyclization) | Single step for N-arylation | Single step for N-arylation |
| Catalyst | None for cyclization (acid-catalyzed) | Palladium/phosphine ligand | Copper salt |
| Reagents | Reductants (e.g., Pd/C, Fe), Acid | Strong base (e.g., NaOtBu) | Mild base (e.g., pyridine) |
| Reaction Conditions | Varied (Reduction at RT, cyclization at high temp.) | Elevated temperatures (80-110 °C) | Often at room temperature |
| Substrate Scope | Specific to the synthesis of the target quinazolinone | Broad for aryl halides and amides | Broad for arylboronic acids and amides |
| Yields | Generally good to excellent over the sequence | Good to excellent | Moderate to excellent |
| Functional Group Tolerance | Limited by the reducing and acidic conditions | Can be sensitive to strong base | Generally good |
| Cost & Safety | Reductants can be hazardous; multi-step process | Palladium catalysts and phosphine ligands can be expensive | Copper catalysts are inexpensive; air-sensitive reagents not always required |
Experimental Data from Literature
| Reaction Type | Aryl Partner | Amine Partner | Catalyst/Conditions | Yield (%) | Reference |
| Buchwald-Hartwig | 4-Chlorotoluene | Benzamide | Pd(OAc)₂/Xantphos, Cs₂CO₃, Dioxane, 110 °C | 85 | [6] |
| Buchwald-Hartwig | 4-Bromoanisole | Benzamide | Pd(OAc)₂/Xantphos, Cs₂CO₃, Dioxane, 110 °C | 92 | [6] |
| Chan-Lam | Phenylboronic acid | 2-Aminobenzamide | Cu(OAc)₂, Pyridine, DCM, rt | 78 | [7] |
| Chan-Lam | 4-Methoxyphenylboronic acid | Benzamide | CuI, DMAP, DMF, 80 °C | 88 | [8] |
Conclusion and Future Perspectives
The synthesis of N-phenylbenzamides is a critical endeavor in modern drug discovery. The case study of this compound in the synthesis of a quinazolinone core highlights a robust, albeit multi-step, approach that leverages classical organic transformations. This reductive cyclization strategy is particularly valuable for the construction of complex heterocyclic systems.
For the direct formation of the N-aryl bond, both the Buchwald-Hartwig and Chan-Lam reactions stand out as powerful and versatile alternatives. The Buchwald-Hartwig amination, with its broad substrate scope for aryl halides, offers a highly reliable method, though it often requires stringent anhydrous conditions and expensive catalysts. The Chan-Lam coupling provides a milder and more cost-effective alternative, utilizing readily available arylboronic acids and copper catalysts.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the synthesis. For complex heterocyclic scaffolds, a multi-step approach involving a reductive cyclization may be the most efficient pathway. For the direct N-arylation of simple benzamides, the Chan-Lam coupling often presents an attractive balance of efficiency, cost, and mild reaction conditions. As the field of catalysis continues to evolve, the development of even more efficient and sustainable methods for N-phenylbenzamide synthesis is anticipated, further empowering the work of researchers in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinazolinone synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Fluoro-6-nitro-N-phenylbenzamide
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Fluoro-6-nitro-N-phenylbenzamide (CAS RN: 870281-83-7). As a Senior Application Scientist, my objective is to offer a framework that ensures not only procedural compliance but also a deep understanding of the chemical principles that dictate these safety measures. This compound is a valuable intermediate in organic synthesis, particularly in pharmaceutical development, and its proper management from acquisition to disposal is a cornerstone of responsible laboratory practice.[1]
Hazard Assessment and Chemical Profile
A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is a halogenated nitroaromatic amide, a chemical class that requires careful handling due to its inherent reactivity and potential health effects.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 870281-83-7 | [2] |
| Molecular Formula | C₁₃H₉FN₂O₃ | [2] |
| Molecular Weight | 260.22 g/mol | [2][3] |
| Appearance | Solid, typically a light yellow or white powder | [1][4] |
| Storage Class | 11 - Combustible Solids | [3] |
| Water Hazard Class | WGK 3: Highly hazardous to water | [3] |
The primary operational risks are associated with irritation upon contact and inhalation. The compound is not highly volatile, but dust generation during handling is a key exposure pathway to mitigate.
Table 2: GHS Hazard Profile
| Hazard Code | Description | Pictogram | Signal Word | Source |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [2] |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [2][3] |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning | [2] |
The presence of nitro and fluoro groups on the benzene ring makes this molecule persistent in the environment and necessitates disposal methods that ensure its complete destruction.
The Disposal Decision Framework: A Mandate for Caution
Unacceptable Disposal Methods:
-
Drain Disposal: The compound's WGK 3 classification indicates it is highly hazardous to aquatic life.[3] It must never be disposed of down the sink.
-
General Trash: Disposing of this chemical in standard municipal waste is prohibited. It can lead to environmental contamination and poses a risk to sanitation workers.
Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, chemical waste generators are responsible for the waste from "cradle-to-grave."[5] This means your responsibility extends to ensuring the waste is properly characterized, segregated, and transferred to a licensed disposal facility. While this specific compound may not be on a formal "listed waste" roster, its characteristics of being an irritant and an environmental hazard require it to be managed as such.[6]
Standard Operating Protocol: Waste Collection & Segregation
The following protocol outlines the self-validating system for safely collecting and storing waste this compound in the laboratory prior to final disposal.
Experimental Protocol: Waste Handling
-
Personal Protective Equipment (PPE) Confirmation:
-
Wear nitrile gloves (ensure they are inspected before use).
-
Wear chemical safety goggles or a face shield for eye protection.
-
Wear a standard laboratory coat.
-
Conduct all weighing and handling operations within a certified chemical fume hood to prevent inhalation of dust.[7]
-
-
Waste Segregation:
-
Designate a specific, sealed container exclusively for this compound waste.
-
Causality: Do not mix this waste with other chemical streams (e.g., solvents, acids). Incompatible mixtures can lead to dangerous reactions or complicate the final disposal process, increasing costs and risks.[8]
-
-
Handling Solid Waste:
-
If dealing with residual powder, carefully transfer it into the designated hazardous waste container using a dedicated spatula or brush.
-
Avoid any actions that could generate dust, such as vigorous scraping or sweeping.[9]
-
If a small amount of powder remains on a surface, wipe it with a damp paper towel (using a solvent like isopropanol or ethanol is effective) and dispose of the towel as contaminated solid waste.
-
-
Handling Contaminated Labware:
-
Any disposable items that have come into direct contact with the compound (e.g., weighing paper, contaminated gloves, pipette tips, wipes) must be considered hazardous.
-
Place all these items into the same designated solid hazardous waste container.[10]
-
-
Containerization & Labeling:
-
The waste container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene), be in good condition, and have a secure, sealable lid.
-
The container must be clearly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The associated hazards: "Irritant, Environmental Hazard "
-
The date the waste was first added.
-
-
Store the sealed container in a designated, secondary containment area away from incompatible materials.[9]
-
Approved Disposal Methodologies
Final disposal must be carried out by a licensed and certified environmental services company. Your institution's Environmental Health & Safety (EHS) department will manage this process. The scientifically preferred and most environmentally sound method for this class of compound is high-temperature incineration.
High-Temperature Incineration: This process is the gold standard for halogenated and nitroaromatic compounds for several reasons:
-
Complete Destruction: Temperatures in a hazardous waste incinerator (typically >1000°C) are sufficient to break the stable carbon-fluorine and carbon-nitrogen bonds, ensuring the complete destruction of the original molecule.[11] Incomplete combustion could otherwise lead to the formation of smaller, potentially hazardous byproducts.
-
Acid Gas Scrubbing: The combustion process will generate acidic gases, primarily hydrogen fluoride (HF) and nitrogen oxides (NOx).[12] Licensed incinerators are equipped with advanced scrubber systems that neutralize these gases, preventing their release into the atmosphere.[11]
The diagram below illustrates the complete workflow from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Emergency Procedures: Small Spill Management
In the event of a small spill within the laboratory:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Ensure the chemical fume hood is operating correctly. If the spill is outside the hood, evacuate the area if there is any risk of significant dust generation.
-
Don PPE: Wear, at a minimum, double nitrile gloves, chemical safety goggles, and a lab coat.
-
Contain the Spill: Gently cover the solid spill with a dry absorbent material (e.g., vermiculite or sand).
-
Clean-Up: Carefully sweep the material and absorbent into a designated container. Avoid creating dust. Use a wet wipe (with water or a suitable solvent) for the final decontamination of the surface.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste in your labeled container.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to these scientifically grounded procedures, you ensure the safe management of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
Navigating the Unknown: A Risk-Based Approach to Handling 2-Fluoro-6-nitro-N-phenylbenzamide and Novel Research Chemicals
In the landscape of drug discovery and chemical research, scientists are often tasked with synthesizing and handling novel compounds for which comprehensive safety data is not yet available. 2-Fluoro-6-nitro-N-phenylbenzamide is one such compound. While it is available from some chemical suppliers, a specific, detailed Material Safety Data Sheet (MSDS) or extensive toxicological profile is not readily accessible in public literature. This guide, therefore, presents a robust, risk-based framework for safely handling this and other poorly characterized research chemicals. We will use this compound as a case study to demonstrate how to infer potential hazards from chemical structure, apply the hierarchy of controls, and select appropriate personal protective equipment (PPE) based on a thorough risk assessment.
Understanding the Hazard: A Structural Analysis of this compound
When specific toxicity data is absent, a chemist's primary tool for initial hazard assessment is an analysis of the molecule's functional groups. This allows us to anticipate potential risks based on the known reactivity and toxicology of similar chemical motifs.
-
Nitroaromatic Compound: The presence of a nitro group (-NO₂) on a benzene ring is a significant structural alert. Nitroaromatics are a class of compounds known for their potential toxicity and reactivity. Many are known to be mutagenic, and some are suspected carcinogens. They can be toxic upon ingestion, inhalation, or skin absorption, often affecting the liver and hematopoietic system.
-
Fluorinated Benzene Ring: The fluorine atom can enhance the reactivity of the aromatic ring and may increase the compound's ability to be absorbed through the skin. Fluorinated compounds can also pose specific metabolic and toxicological risks.
-
Amide Linkage (-CONH-): Amides are generally stable, but the overall reactivity of the molecule is influenced by its other functional groups. The key concern remains the potential for the entire molecule to be absorbed.
Given these structural features, we must assume, in the absence of contrary data, that this compound is potentially toxic and readily absorbed through the skin. Therefore, a conservative approach to handling is mandatory.
The Hierarchy of Controls: A Foundation for Safety
Before discussing PPE, it is critical to implement a broader safety strategy known as the hierarchy of controls. PPE is the last line of defense, not the first.
-
Elimination/Substitution: If possible, consider if a less hazardous chemical could be used to achieve the same research objective.
-
Engineering Controls: These are physical changes to the workspace that isolate the hazard from the worker. For a compound like this compound, handling all solid and solution forms within a certified chemical fume hood is the most critical engineering control.
-
Administrative Controls: These are procedural changes to reduce exposure. Examples include developing detailed Standard Operating Procedures (SOPs), providing thorough training for all personnel, and restricting access to the area where the chemical is handled.
-
Personal Protective Equipment (PPE): PPE is worn to minimize exposure to hazards. The selection of appropriate PPE is based on the specific tasks being performed and the anticipated routes of exposure.
Personal Protective Equipment (PPE) for Handling this compound
The following table outlines the recommended PPE for various laboratory operations involving this compound. This guidance is based on the inferred hazards and is applicable to many novel, powdered research chemicals.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Safety glasses with side shields and a face shield. | Nitrile gloves (double-gloving recommended). | Flame-resistant lab coat with tight-fitting cuffs. | N95 respirator (or higher) is recommended due to the risk of inhaling fine powder. All handling must be done in a fume hood. |
| Preparation of Solutions | Chemical splash goggles. | Nitrile gloves (double-gloving recommended). | Flame-resistant lab coat. | Not required if performed in a certified chemical fume hood. |
| Running Reactions/Workup | Chemical splash goggles. | Nitrile gloves (double-gloving recommended). | Flame-resistant lab coat. | Not required if performed in a certified chemical fume hood. |
| Handling Waste | Chemical splash goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Flame-resistant lab coat. | Not required if performed in a certified chemical fume hood. |
Step-by-Step Protocol for Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself to prevent contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if needed): Perform a user seal check to ensure a proper fit.
-
Eye/Face Protection: Put on goggles and/or a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing Sequence (to minimize contamination):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye/Face Protection: Remove goggles and face shield from the back to the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Waste Disposal and Decontamination
All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Work surfaces should be decontaminated with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
This guide provides a framework for the safe handling of this compound and other research chemicals with limited safety information. By understanding the potential hazards based on chemical structure, implementing the hierarchy of controls, and using appropriate PPE, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

